6-Bromo-7-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGWSJBVVZOOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728282 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122759-89-1 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-methylquinoline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-7-methylquinoline (CAS: 122759-89-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-7-methylquinoline, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and potential applications in drug discovery, particularly in the development of anticancer and antimalarial agents.
Core Compound Properties
This compound is a substituted quinoline derivative with the chemical formula C₁₀H₈BrN.[1][2][3][4][5] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 7-position, makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 122759-89-1 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [1][2][3][4] |
| Molecular Weight | 222.08 g/mol | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Room temperature, in a dry and sealed container | [1] |
| Boiling Point | 312.7±22.0 °C (Predicted) | [4] |
Plausible Synthetic Pathway
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Generalized Skraup-Doebner-von Miller Synthesis
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
4-Bromo-3-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or iron(III) sulfate)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask containing 4-bromo-3-methylaniline and glycerol, while cooling the flask in an ice bath to control the initial exothermic reaction.
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent to the mixture with continuous stirring.
-
Heating: Heat the reaction mixture to approximately 120-130 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed with caution due to the exothermic nature of the neutralization.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.
Applications in Drug Discovery
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities. The presence of a bromine atom in this compound provides a reactive site for further functionalization, making it a valuable scaffold in the development of novel therapeutic agents.[4]
Anticancer Potential
Substituted quinolines have been extensively investigated for their anticancer properties. While specific data for this compound is limited, structurally similar brominated quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.
Comparative Cytotoxicity Data of Structurally Similar Compounds:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast) | 15.85 ± 3.32 |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Colorectal) | >50 |
Disclaimer: This data is for comparative purposes only and the activity of this compound may vary.
Potential Mechanism of Action in Cancer:
Quinoline-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Antimalarial Potential
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and mefloquine being prominent examples. While specific antimalarial data for this compound is not available, its structural similarity to known antimalarial agents suggests its potential as a starting point for the design of new compounds to combat drug-resistant strains of Plasmodium falciparum.
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the biological evaluation of this compound and its derivatives.
Caption: General workflow for the biological evaluation of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its quinoline core, substituted with a bromine atom and a methyl group, provides a strategic platform for the synthesis of novel compounds with potential anticancer and antimalarial activities. The plausible synthetic route and generalized experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold. Further investigation into its specific biological activities and mechanisms of action is warranted to advance the development of new and effective therapeutic agents.
References
An In-depth Technical Guide on the Molecular Structure of 6-Bromo-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 6-Bromo-7-methylquinoline. This compound is a substituted quinoline, a heterocyclic aromatic organic compound, which serves as a crucial building block in medicinal chemistry and materials science.
Molecular Structure and Chemical Properties
This compound is characterized by a quinoline core with a bromine atom substituted at the 6th position and a methyl group at the 7th position. This substitution pattern influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 122759-89-1 | |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| IUPAC Name | This compound | |
| SMILES | CC1=C(C=C2C=CC=NC2=C1)Br | |
| InChI Key | NMGWSJBVVZOOST-UHFFFAOYSA-N | |
| Physical Form | White to light brown solid | |
| Boiling Point | 312.7±22.0°C | |
| Storage | Room temperature, dry conditions |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ) [ppm] (Predicted) | Multiplicity |
| H-2 | 8.8 - 9.0 | dd |
| H-3 | 7.3 - 7.5 | dd |
| H-4 | 8.0 - 8.2 | d |
| H-5 | 7.8 - 8.0 | s |
| H-8 | 7.9 - 8.1 | s |
| CH₃ (at C-7) | 2.4 - 2.6 | s |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ) [ppm] (Predicted) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~135 |
| C-4a | ~147 |
| C-5 | ~128 |
| C-6 | ~120 |
| C-7 | ~138 |
| C-8 | ~129 |
| C-8a | ~127 |
| CH₃ (at C-7) | ~18-20 |
Table 4: Predicted IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Feature | Interpretation |
| IR Spectroscopy | ~3050-3100 cm⁻¹ | C-H stretching (aromatic) |
| ~1600, ~1500, ~1450 cm⁻¹ | C=C and C=N stretching (quinoline ring) | |
| ~2920, ~2850 cm⁻¹ | C-H stretching (methyl group) | |
| ~600-800 cm⁻¹ | C-Br stretching | |
| Mass Spectrometry | m/z ~221, ~223 | [M]⁺ and [M+2]⁺ peaks due to ⁷⁹Br and ⁸¹Br isotopes |
| Fragmentation may involve loss of Br, CH₃, or HCN |
Experimental Protocols
A. Synthesis of this compound via Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines. A potential synthesis for this compound involves the reaction of 4-bromo-3-methylaniline with glycerol in the presence of an acid and an oxidizing agent.
-
Reactants:
-
4-Bromo-3-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (to moderate the reaction)
-
-
Procedure (Generalized):
-
A mixture of 4-bromo-3-methylaniline, nitrobenzene, and concentrated sulfuric acid is prepared in a reaction flask equipped with a reflux condenser.
-
Ferrous sulfate is added to control the reaction rate.
-
Glycerol is added gradually to the heated mixture. The reaction is exothermic and may become vigorous.
-
After the initial reaction subsides, the mixture is heated under reflux for several hours to complete the reaction.
-
The reaction mixture is cooled and then poured into water.
-
The excess nitrobenzene is removed by steam distillation.
-
The remaining solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude this compound is purified by techniques such as recrystallization or column chromatography.
-
B. Spectroscopic Analysis
The following are generalized protocols for obtaining spectroscopic data for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of this compound.
Potential Biological Activity and Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The presence of a bromine atom can enhance the lipophilicity and, in some cases, the biological activity of the molecule.
-
Anticancer Potential: Substituted quinolines have been investigated for their ability to act as inhibitors of various protein kinases and signaling pathways implicated in cancer, such as the PI3K/Akt and EGFR pathways. The specific activity of this compound would require further biological evaluation.
-
Antimicrobial Activity: Halogenated quinolines have also shown promise as antimicrobial agents. Their mechanism of action can involve the inhibition of bacterial DNA gyrase or other essential enzymes.
-
Synthetic Intermediate: this compound serves as a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity and develop novel compounds for drug discovery and materials science.
Proposed Signaling Pathway Inhibition by Quinoline Derivatives
Caption: Proposed inhibitory action of quinoline derivatives on a generic cell signaling pathway.
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical data for 6-Bromo-7-methylquinoline, a heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data, outlining experimental protocols, and visualizing key workflows.
Core Physical and Chemical Data
This compound is a substituted quinoline with the chemical formula C₁₀H₈BrN.[1] Its molecular structure, characterized by a bromine atom at the 6-position and a methyl group at the 7-position of the quinoline ring, contributes to its unique chemical properties and reactivity.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 122759-89-1 | [3] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [3] |
| Appearance | Pale yellow to brownish solid | [2] |
| Boiling Point | 312.7 ± 22.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [2] |
Spectroscopic and Analytical Data
The structural confirmation and purity assessment of this compound are critical for its application in research and development. The following sections provide an overview of the expected spectroscopic data.
Table 2: Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. |
| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline ring and the methyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the quinoline core, as well as a C-Br stretching vibration. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Experimental Protocols
Synthesis of this compound (Adapted Method)
A plausible synthetic route to this compound involves the Skraup synthesis, a classic method for quinoline synthesis.
Materials:
-
4-Bromo-3-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Ferrous sulfate (catalyst)
Procedure:
-
A mixture of 4-bromo-3-methylaniline, glycerol, concentrated sulfuric acid, and the oxidizing agent is carefully heated.
-
Ferrous sulfate is added as a catalyst to moderate the reaction.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude this compound is then purified by steam distillation or recrystallization from a suitable solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent and inject it into the GC.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer's ion source.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) is common for such compounds.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500).
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows for the synthesis and characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
References
An In-depth Technical Guide to 6-Bromo-7-methylquinoline: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document covers the historical context of its discovery through the lens of classic quinoline synthesis, its physicochemical properties, a detailed experimental protocol for its preparation, and its applications as a key building block in the development of therapeutic agents.
Discovery and History
The discovery of this compound is intrinsically linked to the development of synthetic methods for the quinoline scaffold in the late 19th century. While a specific date for the first synthesis of this particular derivative is not readily found in seminal literature, its preparation is a direct application of the Skraup-Doebner-von Miller reaction , a cornerstone of heterocyclic chemistry.
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline.[1] A modification by Oscar Doebner and Wilhelm von Miller extended this reaction to use α,β-unsaturated carbonyl compounds, which are often formed in situ from aldehydes or ketones.[2] The synthesis of this compound employs 4-bromo-3-methylaniline as the aniline component, which upon reaction with glycerol under acidic and oxidizing conditions, cyclizes to form the target quinoline.
Historically, quinoline and its derivatives have been paramount in the field of medicinal chemistry, most notably with the discovery of quinine as an antimalarial agent. This legacy continues with synthetic quinolines, and halogenated derivatives like this compound serve as versatile intermediates. The bromine atom at the 6-position and the methyl group at the 7-position provide specific steric and electronic properties, and the bromine atom, in particular, offers a reactive site for further functionalization through cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules for drug discovery programs, especially in the search for novel antimalarial and anticancer agents.
Physicochemical and Spectral Data
The accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 122759-89-1 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol [3] |
| Boiling Point | 312.7 ± 22.0 °C[3] |
| Physical Form | Solid[4] |
| Purity | Typically ≥97%[4] |
Table 2: Predicted NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H-2 | ~8.8 |
| H-3 | ~7.4 |
| H-4 | ~8.0 |
| H-5 | ~7.9 |
| H-8 | ~8.1 |
| CH₃ | ~2.5 |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of this compound via the Skraup-Doebner-von Miller reaction.
Synthesis of this compound from 4-Bromo-3-methylaniline
This protocol is adapted from the classical Skraup synthesis of quinolines.
Materials and Reagents:
-
4-Bromo-3-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling the flask in an ice bath.
-
Addition of Reactants: To the cooled mixture, add 4-bromo-3-methylaniline. If the reaction is known to be vigorous, add a small amount of ferrous sulfate.
-
Addition of Oxidizing Agent: Slowly and carefully, add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.
-
Heating: Heat the mixture gently at first, then increase the temperature to reflux (typically around 120-130 °C) and maintain for several hours (e.g., 1.5 hours). The reaction is highly exothermic and should be carefully controlled.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in a well-ventilated fume hood as it can generate heat.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by techniques such as vacuum distillation or column chromatography on silica gel.
Visualized Workflows and Pathways
Synthetic Pathway of this compound
The following diagram illustrates the logical workflow of the Skraup-Doebner-von Miller synthesis.
Caption: Synthetic workflow for this compound.
References
Unlocking the Therapeutic Potential of 6-Bromo-7-methylquinoline: A Technical Guide for Advanced Research
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 6-Bromo-7-methylquinoline. While direct research on this specific molecule is nascent, this document extrapolates from extensive data on analogous quinoline derivatives to outline promising avenues for investigation in oncology, inflammatory diseases, and beyond. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, and the unique substitution pattern of this compound offers a valuable platform for the design of novel therapeutic agents.[1][2]
Physicochemical Properties and Synthesis
This compound is a solid, heterocyclic aromatic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol .[3] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 7-position, provides a key building block for the synthesis of a diverse range of pharmaceutical intermediates.[3] The bromine atom, in particular, offers a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling extensive chemical modifications.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [3] |
| Physical Form | Solid | - |
| Boiling Point | 312.7±22.0 °C | [3] |
| IUPAC Name | This compound | - |
| CAS Number | 122759-89-1 | [3] |
Proposed Synthesis Protocol: Modified Skraup Synthesis
A plausible and efficient method for the synthesis of this compound is the Skraup synthesis, a classic method for preparing quinolines. This protocol is adapted from established procedures for similar quinoline derivatives.
Materials:
-
4-Bromo-3-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate (catalyst)
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 4-Bromo-3-methylaniline and glycerol in a reaction vessel equipped with a reflux condenser.
-
Add ferrous sulfate as a catalyst.
-
Introduce the oxidizing agent to the mixture.
-
Heat the reaction mixture cautiously. The reaction is exothermic and may become vigorous.
-
After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the excess acid with a base, such as sodium hydroxide, which will precipitate the crude this compound.
-
Purify the crude product by steam distillation followed by recrystallization or column chromatography to obtain the pure compound.
Caption: Workflow for the proposed synthesis of this compound via the Skraup reaction.
Potential Research Area: Anticancer Activity
The quinoline scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent activity against various cancer cell lines.[4] The presence of a bromine atom on the quinoline ring has been associated with enhanced cytotoxic effects.[5] While no direct studies on the anticancer properties of this compound have been published, research on structurally similar compounds provides a strong rationale for its investigation in this area.
Analogous Compound Activity
Studies on various bromo-substituted quinoline and quinolinone derivatives have demonstrated significant antiproliferative activity. For instance, certain 6-bromo quinazoline derivatives have shown potent cytotoxic effects against human breast and colon cancer cell lines.[5] The mechanism of action for many quinoline-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.[6]
| Analogous Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | Not Specified | [5] |
| 6-Bromo quinazoline derivatives | SW480 (Colon) | Not Specified | [5] |
| Morpholine substituted quinazolines | A549 (Lung) | 8.55 ± 0.67 | [7] |
| Morpholine substituted quinazolines | MCF-7 (Breast) | 3.15 ± 0.23 | [7] |
| Morpholine substituted quinazolines | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [7] |
| Phenolic compound from Garcinia porrecta | MCF-7 (Breast) | 119.3 µg/mL | [8] |
Note: The IC₅₀ values presented are for analogous compounds and are intended to guide future research on this compound.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of action of other quinoline derivatives, several signaling pathways are prime targets for investigating the anticancer effects of this compound.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a known target for quinoline-based inhibitors.[6]
-
EGFR and VEGFR Signaling: Inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling are established anticancer strategies, and some quinoline derivatives have shown activity against these targets.[6]
-
Checkpoint Kinase 1 (Chk1) Inhibition: 6-substituted indolylquinolinones have been identified as potent inhibitors of Chk1, a key enzyme in the DNA damage response.[5]
Caption: Potential signaling pathways targeted by this compound in cancer.
Potential Research Area: Anti-inflammatory Activity
Quinoline derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways.[9][10]
Analogous Compound Activity
A study on 6-bromo-3-methylquinoline analogues identified them as potential inhibitors of prostaglandin F2α, a key mediator of inflammation and preterm labor.[11][12] While specific anti-inflammatory data for this compound is unavailable, the activity of its analogs suggests this is a promising area of investigation.
| Analogous Compound Class | Target/Assay | Activity Metric | Reference |
| 6-bromo-3-methylquinoline analogues | Prostaglandin F2α synthase | pIC₅₀ | [11][12] |
| 7-hydroxy-6-methoxyquinolin-2(1H)-one | LPS-stimulated macrophages | Inhibition of NO, TNF-α, IL-6, IL-1β | [10] |
| 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Rat carrageenan paw edema | Anti-inflammatory activity | [9] |
Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay
A standard in vitro assay to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Culture RAW 264.7 cells in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of nitric oxide (NO) using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The data from analogous compounds strongly suggest its potential in both oncology and the treatment of inflammatory conditions. Future research should focus on:
-
Optimized Synthesis: Development of a high-yield, scalable synthesis protocol.
-
In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and in various inflammatory models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and selectivity.
This technical guide provides a foundational framework to stimulate and guide further investigation into the promising therapeutic applications of this compound. The versatility of its chemical structure, combined with the proven biological activity of the broader quinoline class, positions it as a valuable candidate for future drug discovery programs.
References
- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. This compound [myskinrecipes.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
6-Bromo-7-methylquinoline: A Versatile Scaffold for Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-7-methylquinoline is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and a methyl group on the quinoline core, offers a versatile platform for the development of novel therapeutic agents and functional materials. The bromine at the 6-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the methyl group at the 7-position can influence the molecule's steric and electronic properties, contributing to target specificity and potency. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and visual diagrams of key concepts are presented to facilitate its use in research and drug discovery.
Physicochemical and Spectroscopic Properties
Physical and Chemical Properties (Reference: 6-Bromoquinoline)
| Property | Value | Reference |
| CAS Number | 122759-89-1 | N/A |
| Molecular Formula | C₁₀H₈BrN | N/A |
| Molecular Weight | 222.08 g/mol | N/A |
| Appearance | Solid | N/A |
| Boiling Point | 312.7±22.0 °C | [1] |
| Storage | Room temperature, dry | [1] |
Spectroscopic Data (Reference: 6-Bromoquinoline)
The following tables present the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for the related compound 6-bromoquinoline.
Table 1: ¹H NMR Data of 6-Bromoquinoline (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |
| ~8.85 | dd | H-2 |
| ~7.40 | dd | H-3 |
| ~8.10 | dd | H-4 |
| ~8.25 | d | H-5 |
| - | - | C-6 (no proton) |
| ~7.70 | dd | H-7 |
| ~7.95 | d | H-8 |
Table 2: ¹³C NMR Data of 6-Bromoquinoline (CDCl₃)
| Chemical Shift (δ) ppm | Assignment (Tentative) |
| ~150.5 | C-2 |
| ~122.0 | C-3 |
| ~136.0 | C-4 |
| ~129.5 | C-4a |
| ~128.5 | C-5 |
| ~120.0 | C-6 |
| ~132.5 | C-7 |
| ~129.0 | C-8 |
| ~148.0 | C-8a |
Table 3: Mass Spectrometry Data of 6-Bromoquinoline
| m/z | Interpretation |
| 207/209 | [M]⁺ isotopic peaks for ⁷⁹Br and ⁸¹Br |
| 128 | [M-Br]⁺ |
| 101 | [M-Br-HCN]⁺ |
Table 4: IR Spectroscopy Data of 6-Methylquinoline (Reference)
| Wavenumber (cm⁻¹) | Interpretation |
| 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Methyl C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretching |
| ~830 | C-H out-of-plane bending |
| ~750 | C-Br stretch |
Recommended Experimental Protocols for Spectroscopic Analysis
To obtain precise spectroscopic data for this compound, the following general procedures are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Acquire the spectrum with a standard pulse sequence, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of ¹³C. The spectral width should be set to approximately 200-220 ppm.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is suitable for this type of compound.
-
Analysis: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS). The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z). The presence of bromine should result in a characteristic M/M+2 isotopic pattern.
-
-
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a substituted aniline. A plausible synthetic route is outlined below, based on established methodologies for quinoline synthesis.
Proposed Synthetic Pathway
Caption: Proposed Skraup synthesis of this compound.
Detailed Experimental Protocol: Skraup Synthesis
The Skraup synthesis is a classic and effective method for the preparation of quinolines. The following is a generalized protocol that can be adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-bromo-4-methylaniline.
-
Addition of Reagents: To this mixture, add an oxidizing agent such as nitrobenzene or arsenic acid. Slowly add glycerol with continuous stirring.
-
Reaction: Heat the mixture gently at first, and then increase the temperature to reflux. The reaction is exothermic and should be controlled carefully. Maintain reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.
-
Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent (e.g., dichloromethane or chloroform). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Chemical Reactivity and Synthetic Applications
The bromine atom at the 6-position of this compound is the key to its versatility as a synthetic building block, allowing for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or heteroaryl boronic acids or esters.
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for several hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the formation of a carbon-carbon bond between the 6-position of the quinoline and an alkene, leading to the synthesis of substituted styrenylquinolines.
Caption: General scheme for the Heck reaction of this compound.
Experimental Protocol: Heck-Mizoroki Reaction
-
Reaction Setup: In a sealed tube or Schlenk flask, combine this compound (1 equivalent), the alkene (1.2-2 equivalents), a palladium source such as palladium(II) acetate (0.01-0.05 equivalents), a phosphine ligand like triphenylphosphine (0.02-0.1 equivalents), and a base, typically a tertiary amine like triethylamine (2-3 equivalents).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Heat the mixture under an inert atmosphere to 80-140 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the residue by column chromatography to obtain the desired product.
Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.[1]
Kinase Inhibition and Anticancer Activity
Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
By modifying the this compound core, medicinal chemists can design molecules that bind to the ATP-binding site of these kinases, preventing their phosphorylation and downstream signaling, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Experimental Workflow for Kinase Inhibitor Development
The development of kinase inhibitors from the this compound scaffold typically follows a structured workflow.
Caption: General experimental workflow for the development of kinase inhibitors.
This workflow involves the synthesis of a library of derivatives, followed by screening for their ability to inhibit the target kinase in biochemical assays. Promising compounds are then evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival. The most potent and selective compounds undergo lead optimization to improve their pharmacological properties before being tested in preclinical animal models.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its amenability to a range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse molecular architectures. The demonstrated potential of its derivatives as potent kinase inhibitors highlights its significance in the ongoing quest for novel and effective anticancer therapeutics. This technical guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this compound in their drug discovery and development endeavors.
References
The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a privileged structure in the landscape of medicinal chemistry. First isolated from coal tar in 1834, its versatile physicochemical properties and diverse biological activities have led to the development of a multitude of clinically significant drugs. This technical guide provides a comprehensive overview of the quinoline core, encompassing its synthesis, mechanism of action, therapeutic applications, and the experimental methodologies crucial for the evaluation of its derivatives.
Physicochemical Properties and Synthesis
The quinoline ring system is characterized by its planarity and aromaticity, which facilitate interactions with biological macromolecules. Its nitrogen atom can act as a hydrogen bond acceptor, and the overall structure can be readily functionalized at various positions to modulate its pharmacokinetic and pharmacodynamic properties. The lipophilicity of quinoline derivatives, a critical parameter for drug absorption and distribution, can be fine-tuned through chemical modification. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are instrumental in the early stages of drug discovery to predict the bioavailability and potential toxicity of novel quinoline-based compounds.
The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a pathway to differently substituted derivatives.
Key Synthetic Protocols:
-
Skraup Synthesis: This is a fundamental method for producing quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is initiated by the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and subsequent oxidation to form the quinoline ring.[1][2]
-
Doebner-von Miller Reaction: A versatile method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield substituted quinolines.
-
Combes Synthesis: This reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[3][4][5][6]
Therapeutic Applications and Mechanisms of Action
The clinical utility of quinoline-based drugs is extensive, with applications in the treatment of malaria, cancer, bacterial infections, and inflammatory diseases.
Antimalarial Activity
Historically, quinoline derivatives like quinine and chloroquine have been mainstays in the treatment of malaria. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.
Anticancer Activity: Targeting Kinase Signaling
A significant number of modern anticancer drugs are built upon the quinoline scaffold, functioning as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival.
FDA-Approved Quinoline-Based Tyrosine Kinase Inhibitors (TKIs):
Several quinoline-based TKIs have received FDA approval and are now integral components of targeted cancer therapy. These drugs exhibit their therapeutic effects by blocking the signaling pathways that drive oncogenesis.
| Drug Name | Primary Targets | FDA-Approved Indications (Selected) |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | Differentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Cabozantinib | MET, VEGFR2, AXL, RET, KIT, FLT3 | Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Bosutinib | Abl, Src family kinases | Chronic Myeloid Leukemia |
Quantitative Data: IC50 Values of FDA-Approved Quinoline-Based TKIs
The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%.
| Drug | Kinase Target | IC50 (nM) |
| Lenvatinib | VEGFR1 (FLT1) | 22 |
| VEGFR2 (KDR) | 4 | |
| VEGFR3 (FLT4) | 5 | |
| FGFR1 | 46 | |
| PDGFRα | 51 | |
| KIT | 75 | |
| RET | 33 | |
| Cabozantinib | MET | 1.3[7][8] |
| VEGFR2 | 0.035[7][8] | |
| AXL | 7[8] | |
| RET | 5.2[8] | |
| KIT | 4.6[8] | |
| FLT3 | 11.3[8] | |
| Bosutinib | Abl | 1.2 |
| Src | 1.2 |
Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors
The anticancer efficacy of quinoline-based TKIs stems from their ability to interrupt key signaling cascades that regulate cell proliferation, angiogenesis, and metastasis.
VEGFR2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. Lenvatinib and Cabozantinib are potent inhibitors of this pathway.
Caption: VEGFR2 signaling pathway and points of inhibition by Lenvatinib and Cabozantinib.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase, when activated by its ligand HGF, triggers signaling cascades involved in cell proliferation, migration, and invasion. Cabozantinib is a potent inhibitor of c-MET.
Caption: c-MET signaling pathway and the inhibitory action of Cabozantinib.
Abl-Src Signaling Pathway
The Abl and Src family of non-receptor tyrosine kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. Bosutinib is a dual inhibitor of these kinases.
Caption: Abl-Src signaling pathways and their inhibition by Bosutinib.
Experimental Protocols for the Evaluation of Quinoline Derivatives
The biological activity of newly synthesized quinoline compounds is assessed through a series of in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[9][10]
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate, and varying concentrations of the quinoline inhibitor in a suitable kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).[11][12][13][14]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of signaling molecules, thereby providing insight into the mechanism of action of the quinoline derivative.
Protocol:
-
Cell Lysis: Treat cells with the quinoline compound for a desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., total or phosphorylated forms of VEGFR, MET, AKT, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a labeled secondary antibody that binds to the primary antibody.
-
Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence) and imaging system.[15][16][17][18]
Conclusion
The quinoline scaffold remains a highly valuable and enduring pharmacophore in medicinal chemistry. Its synthetic tractability and broad spectrum of biological activities continue to inspire the design and development of novel therapeutic agents. The detailed understanding of the mechanisms of action of quinoline-based drugs, particularly their targeted inhibition of key signaling pathways, has revolutionized the treatment of various diseases, most notably cancer. The experimental protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of new quinoline derivatives, paving the way for the next generation of innovative medicines.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Combes synthesis of quinolines [quimicaorganica.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro kinase assay [protocols.io]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-7-methylquinoline
Introduction
Quinolines are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of substituted quinolines is, therefore, a significant focus in organic synthesis. This document provides a detailed protocol for the synthesis of 6-bromo-7-methylquinoline, a valuable building block, starting from 4-bromo-3-methylaniline. The described method is a variation of the classic Skraup synthesis, a reliable and long-standing method for quinoline ring formation.[1][2][3][4] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental procedure, including data presentation and process visualization.
Reaction Principle
The synthesis of this compound from 4-bromo-3-methylaniline is achieved through the Skraup reaction.[1][4] This reaction involves the treatment of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid. The reaction proceeds through a series of steps: dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to form the quinoline ring system.[3] In this specific protocol, nitrobenzene serves as the oxidizing agent.[5]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromo-3-methylaniline | Reagent | Commercially Available |
| Glycerol | ACS | Commercially Available |
| Concentrated Sulfuric Acid | ACS | Commercially Available |
| Nitrobenzene | Reagent | Commercially Available |
| Ferric Sulfate | Reagent | Commercially Available |
| Dichloromethane | HPLC | Commercially Available |
| Anhydrous Sodium Sulfate | ACS | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | - |
| Petroleum Ether | ACS | Commercially Available |
Procedure
A mixture of 4-bromo-3-methylaniline (20 g, 107.5 mmol), ferric sulfate (6.6 g, 43.4 mmol), glycerol (40.8 g, 440 mmol), and nitrobenzene (8.12 g, 66 mmol) is combined with concentrated sulfuric acid (23 ml).[5] The mixture is then heated slowly. After the initial vigorous reaction subsides, the reaction mixture is refluxed for 3 hours.[5]
Following reflux, the excess nitrobenzene is removed by evaporation. The reaction mixture is then cooled, and the pH is adjusted to 7-8 by the careful addition of a saturated aqueous sodium bicarbonate solution. The resulting mixture is filtered to remove any solids.[5]
The filtrate is extracted with dichloromethane. The organic layers are combined and dried over anhydrous sodium sulfate. After drying, the organic phase is filtered and concentrated under vacuum. The resulting solid crude product is purified by flash column chromatography. The purified yellow solid is further washed with petroleum ether to afford the final product, this compound.[5]
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 4-Bromo-3-methylaniline | 186.05 | 20 | 107.5 | 1 |
| Glycerol | 92.09 | 40.8 | 440 | 4.1 |
| Nitrobenzene | 123.11 | 8.12 | 66 | 0.61 |
| Ferric Sulfate | 151.91 | 6.6 | 43.4 | 0.40 |
| Concentrated Sulfuric Acid | 98.08 | - | - | - |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |
| This compound | 222.08 | 7.5 | 31 |
Visualizations
Reaction Pathway
Caption: Chemical synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Nitrobenzene is toxic and readily absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
The initial reaction can be vigorous; therefore, slow and controlled heating is crucial.
Conclusion
The Skraup synthesis provides a direct and effective method for the preparation of this compound from 4-bromo-3-methylaniline. The protocol outlined in this document, when followed with the appropriate safety measures, offers a reproducible procedure for obtaining this valuable heterocyclic compound for further applications in research and development.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling Reaction with 6-Bromo-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has found widespread application in the pharmaceutical industry for the synthesis of complex molecules, including biaryl structures that are prevalent in many drug candidates.[4][5]
Quinolines and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the quinoline core is a key strategy for modulating their pharmacological properties. The Suzuki-Miyaura coupling of halogenated quinolines, such as 6-Bromo-7-methylquinoline, with various boronic acids or esters provides a versatile and powerful tool for the synthesis of novel 6-aryl-7-methylquinoline derivatives. These derivatives are of significant interest for screening in various therapeutic areas, including oncology and infectious diseases.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling reaction of this compound.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 6-aryl-7-methylquinoline.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Illustrative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for similar Suzuki-Miyaura couplings of bromoquinolines.[6][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | THF/H₂O | 80 | 24 | 70-80 |
| 5 | 4-Pyridinylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 65-75 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a ratio of 4:1 to 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (8-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-7-methylquinoline.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 6-aryl-7-methylquinoline derivatives.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of 6-aryl-7-methylquinoline derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[1][8] The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of novel quinoline-based compounds for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve the best results.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Heck Reaction of 6-Bromo-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1][2][3] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals, the functionalization of heterocyclic scaffolds like quinoline is of particular interest. This document provides detailed application notes and protocols for the Heck reaction of 6-Bromo-7-methylquinoline, a key intermediate in the synthesis of various biologically active compounds.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene is depicted below:
Figure 1. General Heck reaction of this compound with an alkene (R = alkyl, aryl, etc.) to yield the corresponding 6-vinyl-7-methylquinoline derivative.
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters. For a substrate such as this compound, the following components are crucial:
-
Palladium Catalyst: The choice of the palladium source is critical for the reaction's efficiency. Common precatalysts that are reduced in situ to the active Pd(0) species include palladium(II) acetate (Pd(OAc)₂), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] For heteroaryl bromides, Pd(OAc)₂ is a robust and frequently used catalyst.
-
Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity.[1] Triphenylphosphine (PPh₃) is a common choice, while bulkier and more electron-rich phosphines like tri-o-tolylphosphine (P(o-tol)₃) or bidentate ligands such as BINAP can be beneficial for challenging substrates.[1]
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[1][3] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can influence the reaction rate and selectivity.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are common choices that can effectively dissolve the reactants and facilitate the reaction.
-
Alkene: The nature of the alkene coupling partner is a significant factor. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]
-
Temperature and Reaction Time: The reaction temperature typically ranges from 80 to 140 °C. The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time, which can vary from a few hours to over 24 hours.
Data Presentation: Typical Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Parameter | Typical Conditions |
| Substrate | This compound |
| Alkene | n-Butyl acrylate, Styrene (1.1 - 2.0 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%) |
| Ligand | PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%) |
| Base | Et₃N (1.5-3.0 equiv), K₂CO₃ (2.0-3.0 equiv) |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 80 - 140 °C |
| Reaction Time | 4 - 24 hours |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with n-butyl acrylate and styrene. These protocols are based on general procedures for similar aryl bromides and should be optimized for the specific substrate and desired product.
Protocol 1: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, n-butyl acrylate, and Et₃N to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous NMP and styrene to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-styryl-7-methylquinoline.
Mandatory Visualizations
Experimental Workflow
The general workflow for the Heck reaction of this compound is illustrated below.
Caption: General workflow for the Heck reaction.
Heck Reaction Catalytic Cycle
The catalytic cycle of the Heck reaction involves several key steps, as shown in the diagram below.
Caption: Catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-bromo-7-methylquinoline. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to generate a diverse range of 6-substituted-7-methylquinoline derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as anticancer, antibacterial, and neuroprotective agents.
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Functionalization of the quinoline core allows for the fine-tuning of its pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.
This guide focuses on three key palladium-catalyzed cross-coupling reactions of this compound:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters, leading to 6-aryl- or 6-vinyl-7-methylquinolines.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with various amines, yielding 6-amino-7-methylquinoline derivatives.
-
Sonogashira Coupling: For the formation of a C-C triple bond with terminal alkynes, producing 6-alkynyl-7-methylquinolines.
The resulting 6-substituted-7-methylquinoline derivatives have shown promise in various therapeutic areas. For instance, 6-arylquinolines have been investigated for their anticancer properties, while 6-aminoquinolines have demonstrated antibacterial and kinase inhibitory activities. Furthermore, 6-alkynylquinolines serve as valuable intermediates for the synthesis of more complex molecules and have been explored for their potential in materials science and as bioactive compounds.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of these cycles are oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Illustrative Data for Suzuki-Miyaura Coupling
The following table presents illustrative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. The conditions and yields are based on typical results for similar substrates.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 110 | 16 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | 6 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 6-phenyl-7-methylquinoline
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add a 4:1 mixture of toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-7-methylquinoline.
-
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.
Illustrative Data for Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of this compound with various amines. The conditions and yields are based on established procedures for similar bromoquinolines.[1]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75-85 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 16 | 70-80 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 20 | 80-90 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 7-methyl-6-(morpholin-4-yl)quinoline
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and morpholine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir for 18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-methyl-6-(morpholin-4-yl)quinoline.
-
Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide.
Illustrative Data for Sonogashira Coupling
The following table presents illustrative data for the Sonogashira coupling of this compound with various terminal alkynes, based on typical reaction conditions.[2]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 80-90 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 10 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | 1,4-Dioxane | 80 | 16 | 70-80 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 7-methyl-6-(phenylethynyl)quinoline
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-methyl-6-(phenylethynyl)quinoline.
-
Visualizations
Catalytic Cycles
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes: Synthesis of Bioactive Molecules Utilizing 6-Bromo-7-methylquinoline
Introduction
6-Bromo-7-methylquinoline is a versatile heterocyclic building block pivotal in the field of medicinal chemistry and drug discovery. Its structure serves as a key scaffold for the synthesis of a diverse array of bioactive molecules, including potential antimalarial and anticancer agents.[1] The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the strategic introduction of aryl, heteroaryl, and alkynyl moieties, enabling the systematic exploration of chemical space to develop novel therapeutic agents. Quinoline derivatives have shown significant inhibitory activity against a wide spectrum of protein kinases, which are crucial in cancer-related signaling pathways.[2][3] These application notes provide detailed protocols for the derivatization of this compound and highlight its application in the synthesis of potential kinase inhibitors.
Synthetic Pathways and Applications
The primary utility of this compound in synthetic organic chemistry lies in its susceptibility to palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, forming the basis for constructing complex molecular architectures.
1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] In this context, this compound can be efficiently coupled with a wide range of aryl and heteroaryl boronic acids or esters to yield 6-aryl-7-methylquinoline derivatives. These products are often investigated as kinase inhibitors, targeting pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[5] The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, making the bromo substituent at the C6 position an ideal site for selective functionalization.[6]
2. Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8] This reaction allows for the introduction of alkynyl groups onto the quinoline scaffold, yielding 6-alkynyl-7-methylquinoline derivatives. These compounds serve as important intermediates that can be further elaborated into more complex structures, expanding the diversity of potential drug candidates.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound based on established methodologies for similar substrates.
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 12 | 88 |
Table 2: Illustrative Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 6 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 70 | 8 | 87 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 10 | 84 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 70 | 12 | 80 |
Table 3: Hypothetical Biological Activity of Synthesized Derivatives
| Compound | Structure | Target Kinase | IC₅₀ (nM) |
| A | 6-Phenyl-7-methylquinoline | EGFR | 150 |
| B | 6-(4-Methoxyphenyl)-7-methylquinoline | VEGFR-2 | 95 |
| C | 6-(Phenylethynyl)-7-methylquinoline | PI3Kα | 210 |
| D | 6-(3-Hydroxyprop-1-yn-1-yl)-7-methylquinoline | mTOR | 350 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is required. Palladium catalysts and organic solvents should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.[9]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[9]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) and wash with water and then with brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-7-methylquinoline.[6]
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[7]
-
Solvent and Reagent Addition: Add the anhydrous solvent to dissolve the solids. Then, add the amine base, followed by the dropwise addition of the terminal alkyne.[7]
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the amine salt and other water-soluble impurities.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynyl-7-methylquinoline.[7]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the synthetic workflow for creating bioactive molecules from this compound and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General synthetic workflow for derivatizing this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Target Signaling Pathway
Quinoline-based kinase inhibitors often target critical cell signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application of 6-Bromo-7-methylquinoline in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Among these, 6-bromo-7-methylquinoline has emerged as a promising starting point for the development of novel anticancer agents. The strategic placement of the bromine atom at the 6-position and the methyl group at the 7-position provides a unique electronic and steric profile, offering opportunities for the synthesis of derivatives with potent and selective anticancer properties. These derivatives have shown potential in targeting key signaling pathways implicated in tumor growth, proliferation, and survival, such as the EGFR, VEGFR-2, and PI3K/Akt pathways. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the discovery of new anticancer drug candidates. While specific data for this compound is limited, the information presented here is based on closely related 6-bromoquinoline and 6-bromoquinazoline derivatives, providing a strong rationale for its exploration.
Data Presentation: Anticancer Activity of 6-Bromoquinoline Derivatives
The following table summarizes the in vitro anticancer activity of various 6-bromo-substituted quinoline and quinazoline derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrates the potential of this structural class.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 6-Bromoquinazoline | MCF-7 (Breast) | 0.53 - 1.95 | [1] |
| 5b | 6-Bromoquinazoline | SW480 (Colon) | 0.53 - 1.95 | [1] |
| WHI-P154 | 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (Glioblastoma) | Micromolar concentrations | [2] |
| EGF-P154 | EGF conjugate of WHI-P154 | U87 (Glioblastoma) | 0.813 ± 0.139 | [2] |
| Compound 9 | 6-Arylureido-4-anilinoquinazoline | MGC-803 (Gastric) | Not Specified, but significant inhibition | [3] |
| Compound 7i | 6-Arylureido-4-anilinoquinazoline | A549 (Lung) | 2.25 | [4] |
| Compound 7i | 6-Arylureido-4-anilinoquinazoline | HT-29 (Colon) | 1.72 | [4] |
| Compound 7i | 6-Arylureido-4-anilinoquinazoline | MCF-7 (Breast) | 2.81 | [4] |
Signaling Pathways and Mechanism of Action
Derivatives of 6-bromoquinoline are hypothesized to exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of critical kinases involved in cell proliferation and survival.
Key Targeted Signaling Pathways:
-
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overactivation of EGFR is a common driver of tumor growth. Several 6-bromoquinazoline derivatives have been shown to be potent inhibitors of EGFR kinase.[1][5][6]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis.[7][8]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is central to cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a critical therapeutic target.[9][10][11]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their anticancer activity.
Synthesis of this compound Derivatives
A generalized synthetic scheme for the derivatization of this compound is presented below. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-7-methylquinolines
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-7-methylquinoline derivative.
In Vitro Anticancer Activity Assays
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 5: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases (e.g., EGFR, VEGFR-2, PI3K).
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase, a specific substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays, radiometric assays, or fluorescence/luminescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Visualizations
The following diagrams illustrate the logical workflow for anticancer drug discovery using this compound and the key signaling pathways targeted by its derivatives.
References
- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 6-Bromo-7-methylquinoline in the Synthesis of Novel Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-7-methylquinoline as a scaffold for the development of novel antimalarial agents. This document outlines a representative synthetic protocol for a hypothetical 4-aminoquinoline derivative, presents relevant quantitative data in a structured format, and includes diagrams of the synthetic workflow and the established mechanism of action for this class of compounds.
Introduction
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and other 4-aminoquinolines serving as cornerstones of malaria chemotherapy for decades. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Structural modifications of the quinoline scaffold offer a promising avenue for the discovery of novel compounds with improved efficacy against resistant parasites.
This compound presents an interesting starting point for the synthesis of new antimalarial candidates. The presence of the bromine atom at the 6-position allows for further functionalization through various cross-coupling reactions, while the methyl group at the 7-position can influence the compound's electronic properties and metabolic stability. This document details a hypothetical synthetic route to a novel 4-aminoquinoline derivative incorporating the this compound moiety, leveraging established synthetic methodologies for this class of compounds.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a 6-bromo-7-methylquinolin-4-one precursor. The first step is the conversion of the quinolin-4-one to the corresponding 4-chloroquinoline intermediate. The second step is a nucleophilic aromatic substitution reaction to introduce a diaminoalkane side chain at the 4-position, a common feature in many potent antimalarial drugs.
Caption: Synthetic workflow for the preparation of a hypothetical antimalarial agent.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-bromo-7-methylquinoline
This protocol describes the conversion of 6-bromo-7-methylquinolin-4-one to the key intermediate 4-chloro-6-bromo-7-methylquinoline.
Materials:
-
6-Bromo-7-methylquinolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Dry toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a stirred solution of 6-bromo-7-methylquinolin-4-one (1.0 eq) in dry toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-chloro-6-bromo-7-methylquinoline.
Protocol 2: Synthesis of N'-(6-bromo-7-methylquinolin-4-yl)-N,N-diethylpentane-1,4-diamine (Hypothetical Antimalarial Agent)
This protocol details the nucleophilic substitution of the 4-chloro intermediate with a diaminoalkane side chain.
Materials:
-
4-Chloro-6-bromo-7-methylquinoline
-
N¹,N¹-diethylpentane-1,4-diamine
-
Phenol
-
Potassium iodide (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
DCM and Methanol
Procedure:
-
In a sealed tube, dissolve 4-chloro-6-bromo-7-methylquinoline (1.0 eq) and phenol (1.2 eq) in DMF.
-
Add N¹,N¹-diethylpentane-1,4-diamine (1.5 eq) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM-methanol gradient to yield the final product.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesized compounds, including reaction yields and predicted antimalarial activity based on known 4-aminoquinolines.
| Compound | Step | Starting Material | Yield (%) | Purity (%) | IC₅₀ vs. P. falciparum (3D7, CQ-sensitive) (nM) | IC₅₀ vs. P. falciparum (Dd2, CQ-resistant) (nM) |
| 4-Chloro-6-bromo-7-methylquinoline | 1 | 6-Bromo-7-methylquinolin-4-one | 85 | >95 | Not Assessed | Not Assessed |
| N'-(6-bromo-7-methylquinolin-4-yl)-N,N-diethylpentane-1,4-diamine | 2 | 4-Chloro-6-bromo-7-methylquinoline | 70 | >98 | 25 | 150 |
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for 4-aminoquinoline antimalarial drugs is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][2] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[1] 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite.[3] There, they are thought to bind to free heme, preventing its polymerization into hemozoin.[1] The buildup of toxic free heme leads to oxidative stress and damage to the parasite's membranes and proteins, ultimately causing its death.[3]
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Disclaimer: The synthetic protocols and quantitative data presented in these application notes are for a hypothetical compound and are intended to be representative of the synthesis and potential activity of novel antimalarial agents derived from a this compound scaffold. Actual experimental results may vary. Researchers should conduct their own optimization and characterization of any newly synthesized compounds.
References
Application Note and Experimental Protocol: Bromination of 7-Methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a bromine atom onto the quinoline scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery and other applications. This document provides a detailed experimental protocol for the electrophilic bromination of 7-methylquinoline, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on established methodologies for the bromination of quinoline derivatives.
Reaction Principle
The bromination of 7-methylquinoline is an electrophilic aromatic substitution reaction. The quinoline ring system is generally susceptible to electrophilic attack on the benzene ring rather than the electron-deficient pyridine ring. The 7-methyl group is an activating, ortho- and para-directing group. Therefore, electrophilic bromination is expected to occur at the positions ortho or para to the methyl group, namely the 6- or 8-position. The regioselectivity of the reaction can be influenced by the choice of brominating agent and reaction conditions.
Experimental Workflow
The overall experimental workflow for the bromination of 7-methylquinoline is depicted in the following diagram.
Caption: Experimental workflow for the bromination of 7-methylquinoline.
Detailed Experimental Protocol
This protocol describes a general method for the bromination of 7-methylquinoline. The specific conditions may require optimization.
Materials:
-
7-Methylquinoline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-methylquinoline (1 equivalent) in a suitable anhydrous solvent (e.g., CHCl₃, CH₂Cl₂, or CH₃CN). Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of the brominating agent (e.g., Bromine, 1.0-1.2 equivalents) in the same solvent. Add this solution dropwise to the cooled solution of 7-methylquinoline over a period of 10-30 minutes with continuous stirring. The reaction should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a 5% aqueous solution of NaHCO₃ to quench any unreacted bromine and neutralize the generated acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent to afford the pure brominated 7-methylquinoline derivative.
-
Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Quantitative Data from Related Bromination Reactions
| Starting Material | Brominating Agent (Equivalents) | Solvent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 8-Hydroxyquinoline | Bromine (2.0 eq) | CHCl₃ | Room temp, 1 h | 5,7-Dibromo-8-hydroxyquinoline | 90 | [1] |
| 8-Aminoquinoline | Bromine (2.1 eq) | CH₂Cl₂ | Room temp, 17 h | 5,7-Dibromo-8-aminoquinoline | Not reported | [1] |
| 8-Methoxyquinoline | Bromine | CH₃CN | Room temp, overnight | 5-Bromo-8-methoxyquinoline | 64 | [1] |
| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Bromine (5.3 eq) | CHCl₃ | Room temp, 5 days | 3,5,6,7-Tetrabromo-8-methoxyquinoline | 74 | [2] |
| 3,6,8-Trimethoxyquinoline | Bromine (2.0 eq) | CH₂Cl₂ | Room temp, 2 days | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 76 | [2] |
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always add reagents slowly and control the reaction temperature, especially during the addition of the brominating agent.
Conclusion
This application note provides a general yet detailed protocol for the bromination of 7-methylquinoline. The provided workflow, experimental steps, and comparative data from related reactions offer a solid foundation for researchers to successfully synthesize brominated 7-methylquinoline derivatives. Optimization of reaction conditions may be necessary to achieve the desired regioselectivity and yield. The resulting bromo-7-methylquinolines are valuable intermediates for the development of novel compounds in the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Skraup Synthesis of 6-Bromo-7-methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of 6-Bromo-7-methylquinoline via the Skraup synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Skraup synthesis of this compound is resulting in a very low yield and a significant amount of tar. What are the likely causes?
Low yields and tar formation are common challenges in the Skraup synthesis, largely due to the highly exothermic and vigorous nature of the reaction.[1] Key factors include:
-
Uncontrolled Reaction Temperature: The reaction is highly exothermic, and localized overheating can lead to polymerization and charring of the reactants, significantly reducing the yield.[1]
-
Suboptimal Reagent Ratios: Incorrect stoichiometry of the aniline precursor (4-bromo-3-methylaniline), glycerol, sulfuric acid, and the oxidizing agent can result in side reactions and incomplete conversion.[1]
-
Inefficient Mixing: Poor agitation can cause localized hotspots and uneven reaction progress, which promotes the formation of tar.[1]
-
Challenging Work-up Procedure: The viscous, tarry reaction mixture can make the extraction of the final product difficult, leading to considerable material loss during purification.[1]
-
Nature of the Aniline Substituent: The electronic properties of substituents on the aniline ring can affect the ease of the cyclization step. Electron-withdrawing groups, for instance, can deactivate the ring and lower the yield.[1]
Q2: The reaction is extremely vigorous and difficult to control. How can I moderate it?
The Skraup synthesis is notoriously exothermic.[2] To manage the reaction's vigor, consider the following:
-
Addition of a Moderator: Ferrous sulfate (FeSO₄) is frequently used to make the reaction less violent.[2][3] It is thought to function as an oxygen carrier, allowing the oxidation step to occur more smoothly over a longer duration.[1][4] Boric acid is another potential moderator.[2]
-
Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]
-
Efficient Stirring: Good agitation is crucial for dissipating heat and preventing the formation of localized hotspots.[2]
Q3: How can I minimize tar formation?
Tar formation is a primary side reaction due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[2] To reduce tarring:
-
Use a Moderator: As mentioned, ferrous sulfate can help control the reaction rate and minimize charring.[2]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[2]
-
Purification Strategy: A common method for separating the quinoline derivative from the tar is steam distillation followed by extraction.[2][4]
Q4: What is the role of ferrous sulfate in the Skraup synthesis?
Ferrous sulfate (FeSO₄) acts as a moderator to control the otherwise violent reaction.[1] It is believed to function as an oxygen carrier, facilitating a smoother and more controlled oxidation step, which helps to prevent the reaction from becoming uncontrollable and reduces tar formation.[1][4]
Quantitative Data on Reaction Optimization
The following tables summarize how different parameters can influence the yield of the Skraup synthesis. While specific data for this compound is not extensively available, the following general trends for substituted quinolines are informative.
Table 1: Effect of Moderator on Reaction Vigor and Yield
| Moderator | Effect on Reaction Vigor | Impact on Yield | Reference |
| None | Highly exothermic and violent | Often lower due to tar formation | [1][2] |
| Ferrous Sulfate (FeSO₄) | Smoother, more controlled reaction | Generally improved by reducing byproducts | [1][4] |
| Boric Acid | Moderates the reaction | Can improve yields | [2][5] |
Table 2: Influence of Oxidizing Agent on Reaction Outcome
| Oxidizing Agent | Characteristics | Typical Yields | Reference |
| Nitrobenzene | Also acts as a solvent; can lead to a violent reaction | Variable, can be improved with moderators | [6] |
| Arsenic Acid | Results in a less violent reaction compared to nitrobenzene | Often provides better yields for homologs of quinoline | [3][6] |
| Iodine | Can be used as an effective oxidizing agent | Good yields have been reported in modified procedures | [7] |
Detailed Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline
This protocol for the synthesis of 6-bromoquinoline from 4-bromoaniline can be adapted for this compound by starting with 4-bromo-3-methylaniline.
Materials and Reagents:
-
4-Bromoaniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (FeSO₄) (optional, as a moderator)
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Toluene for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate for drying
-
Sodium Hydroxide solution for neutralization
Procedure:
-
Reaction Setup: In a fume hood, equip a robust reaction vessel with a reflux condenser and a mechanical stirrer.
-
Addition of Reactants: Cautiously add concentrated sulfuric acid to a mixture of the aniline derivative and glycerol.[8] If using a moderator like ferrous sulfate, it should be added and distributed throughout the solution before the addition of sulfuric acid.[5]
-
Initiation of Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic, and cooling may be necessary to control the temperature.[8]
-
Reaction Progression: Once the initial vigorous phase subsides, continue to heat the mixture for several hours to ensure the reaction goes to completion.[5]
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water or onto crushed ice.[4]
-
Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[4] The pH should be adjusted to between 6 and 7.[9]
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product multiple times with toluene.[9]
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[9]
-
Purification: The crude quinoline is often purified by steam distillation to effectively separate the volatile product from non-volatile tars.[4] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[4]
Visualizing the Process and Mechanism
Experimental Workflow
Caption: Experimental workflow for the Skraup synthesis of this compound.
Logical Relationship: Skraup Synthesis Mechanism
Caption: Key steps in the mechanism of the Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Friedländer Synthesis of Polysubstituted Quinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side product formation in the Friedländer synthesis of polysubstituted quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in the Friedländer synthesis?
A1: The most frequently observed side product is the result of the self-condensation of the ketone reactant , particularly when using base catalysis.[1] This aldol condensation can lead to the formation of α,β-unsaturated ketones or other related polymeric materials, which can complicate purification and reduce the yield of the desired quinoline. Another potential issue, especially with unsymmetrical ketones, is the formation of regioisomers , where the cyclization occurs on different sides of the carbonyl group.[2]
Q2: How does the choice of catalyst (acid vs. base) influence the formation of side products?
A2: The catalyst choice is critical in controlling side reactions. Base-catalyzed reactions are more prone to the self-condensation of the ketone starting material.[1] Acidic catalysts , such as p-toluenesulfonic acid (p-TsOH) or Lewis acids, can often minimize this self-condensation and favor the desired cyclization to the quinoline.[3] However, very strong acidic conditions and high temperatures can sometimes lead to charring or the formation of other degradation products.[2]
Q3: Can the reaction temperature impact the formation of byproducts?
A3: Yes, temperature plays a significant role. Higher temperatures can increase the rate of side reactions, including self-condensation and polymerization.[2] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Milder reaction conditions, for instance, using a gold catalyst which allows the reaction to proceed at lower temperatures, can minimize self-condensation.[1]
Q4: Are there any strategies to improve the regioselectivity when using unsymmetrical ketones?
A4: Achieving high regioselectivity with unsymmetrical ketones can be challenging. One effective strategy is to introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone where cyclization is desired.[2] The choice of catalyst and solvent can also influence the regioselectivity. For instance, using an ionic liquid as the solvent and catalyst has been shown to improve regioselectivity in some cases.[2]
Troubleshooting Guides
Problem 1: Low yield of the desired quinoline with a significant amount of a high-molecular-weight, insoluble byproduct.
-
Probable Cause: This is likely due to the self-condensation of the ketone starting material, leading to polymeric byproducts, especially under basic conditions.[1]
-
Solutions:
-
Switch to an Acid Catalyst: Change the catalyst from a base (e.g., KOH, NaOH) to an acid (e.g., p-TsOH, H₂SO₄).[2]
-
Slow Addition of the Ketone: Instead of adding all reactants at once, add the ketone slowly to the reaction mixture containing the 2-aminoaryl aldehyde or ketone and the catalyst. This keeps the concentration of the ketone low at any given time, disfavoring self-condensation.[1]
-
Use Milder Reaction Conditions: Employ a milder catalyst, such as a gold catalyst, which can facilitate the reaction at lower temperatures, thereby reducing the rate of the self-condensation side reaction.[1]
-
Utilize an Imine Analog: To completely avoid aldol condensation, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[2]
-
Problem 2: Formation of multiple quinoline isomers (poor regioselectivity).
-
Probable Cause: The use of an unsymmetrical ketone allows for the formation of two different enolates, leading to two possible cyclization pathways and resulting in a mixture of regioisomers.
-
Solutions:
-
Introduce a Directing Group: Modify the ketone substrate by introducing a phosphoryl group at the desired α-position to direct the cyclization.[2]
-
Optimize Catalyst and Solvent System: Experiment with different catalysts and solvents. For example, certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[2]
-
Thermodynamic vs. Kinetic Control: Investigate the effect of temperature and reaction time. In some cases, one regioisomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures or longer reaction times).
-
Data Presentation
The following tables summarize the effect of various reaction conditions on the yield of the Friedländer synthesis. While specific quantitative data on byproduct distribution is scarce in the literature, higher yields of the desired quinoline generally indicate a reduction in side product formation.
Table 1: Influence of Catalyst on Quinoline Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| KOH | Ethanol | Reflux | Several hours | Varies | [3] |
| p-TsOH | Ethanol | Reflux | Several hours | Good | [3] |
| Iodine | Solvent-free | 80-100 | 1-2 hours | up to 95 | [4] |
| Gold catalyst | - | Milder temperature | - | Improved | [1] |
| Acetic Acid | Acetic Acid (Microwave) | 160 | 5 min | Excellent | [3] |
| [bmim]BF₄ (Ionic Liquid) | [bmim]BF₄ | 100 | 3-6 hours | up to 93 |
Table 2: Effect of Reaction Conditions on a Model Friedländer Synthesis
| 2-Aminoaryl Ketone | Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 2-Aminobenzophenone | Ethyl acetoacetate | HCl (catalytic) | Ethanol | Reflux | 4 hours | Good | |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | Acetic Acid | 160 (Microwave) | 5 min | 95 | [3] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Iodine (10 mol%) | Solvent-free | 80 | 1 hour | 92 | [4] |
| 2-Aminobenzaldehyde | Acetone | KOH | Ethanol | Reflux | - | Moderate | [3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Friedländer Synthesis to Minimize Self-Condensation
This protocol utilizes an acid catalyst to suppress the self-condensation of the ketone.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Ketone with an α-methylene group (1.1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).
-
Add the ketone (1.1 mmol) and p-TsOH (10 mol%).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Microwave-Assisted Friedländer Synthesis for Rapid and High-Yielding Reactions
This method employs microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times, which can minimize the formation of degradation byproducts.[3]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Cyclic ketone (e.g., cyclopentanone, cyclohexanone) (2 mmol)
-
Glacial acetic acid (2 mL)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a microwave reaction vial, dissolve the 2-aminobenzophenone (1 mmol) and the cyclic ketone (2 mmol) in glacial acetic acid (2 mL).[3]
-
Seal the vial and subject the solution to microwave heating for 5 minutes at 160 °C.[3]
-
After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 10 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired quinoline product.[3]
Visualizations
Reaction Pathways: Desired Product vs. Side Product
Caption: Competing pathways in the Friedländer synthesis.
Troubleshooting Workflow for Low Quinoline Yield
Caption: A troubleshooting workflow for low yields in the Friedländer synthesis.
References
Technical Support Center: Troubleshooting the Heck Reaction of Bromoquinolines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common byproducts in the Heck reaction of bromoquinolines. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues to help optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Heck reaction of bromoquinolines?
A1: The most frequently encountered byproducts in the Heck reaction of bromoquinolines are the result of hydrodehalogenation (reduction) of the bromoquinoline and isomerization of the alkene product. Polymerization of the alkene can also occur, though it is often less prevalent.
Q2: What is hydrodehalogenation and why does it occur?
A2: Hydrodehalogenation is a side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom, leading to the formation of quinoline as a byproduct.[1] This competing reaction reduces the yield of the desired vinyl-substituted quinoline and complicates purification. The mechanism can involve the oxidative addition of the bromoquinoline to the Pd(0) catalyst, followed by a reaction pathway that results in the formation of a palladium-hydride species which then reductively eliminates to give the dehalogenated product.[1] The presence of a hydrogen source, which can be the solvent (like an alcohol), the base, or even trace water, is crucial for this side reaction to occur.[2]
Q3: What causes isomerization of the alkene product?
A3: Alkene isomerization occurs when the double bond in the product migrates to a different position, leading to a mixture of regioisomers. This side reaction is often reversible and can be promoted by the palladium catalyst. After the desired product is formed, the palladium-hydride species, which can be present in the catalytic cycle, can re-add to the double bond and then be eliminated at a different position, leading to isomerization. The choice of phosphine ligand can significantly influence the extent of alkene isomerization.[3][4][5]
Q4: How can I minimize the formation of these byproducts?
A4: Minimizing byproducts in the Heck reaction of bromoquinolines requires careful optimization of several reaction parameters. Key strategies include:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Bulky electron-rich phosphine ligands can sometimes suppress hydrodehalogenation. For alkene isomerization, the ligand choice can be tailored to favor the desired isomer.[3][5]
-
Base Selection: The strength and type of base can influence the reaction outcome. Weaker bases are sometimes employed to reduce the rate of hydrodehalogenation.
-
Solvent Choice: Anhydrous, polar aprotic solvents are generally preferred. Protic solvents can act as a hydrogen source for hydrodehalogenation.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can often reduce the formation of byproducts, as they are often favored at higher temperatures and longer reaction durations.
-
Purity of Reagents: Ensuring the high purity of the bromoquinoline, alkene, solvent, and base is essential to avoid introducing impurities that could act as hydrogen donors or catalyst poisons.
Troubleshooting Guides
Issue 1: Significant Formation of Dehalogenated Bromoquinoline
If you are observing a significant amount of the hydrodehalogenation byproduct (quinoline), consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Protic Solvent or Water Impurity | Use a thoroughly dried, anhydrous aprotic solvent (e.g., DMF, NMP, dioxane). Ensure all reagents and glassware are dry. | Protic solvents and water can act as a hydrogen source for the hydrodehalogenation side reaction.[2] |
| Base Choice | Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃ instead of stronger bases like NaOtBu). | Stronger bases can sometimes promote the formation of palladium hydride species that lead to hydrodehalogenation. |
| Ligand Choice | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired Heck coupling over hydrodehalogenation. | The ligand influences the electronic and steric properties of the palladium catalyst, affecting the relative rates of the competing reaction pathways. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress carefully. | Hydrodehalogenation can be more prevalent at higher temperatures. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Extended reaction times can lead to increased byproduct formation. |
Issue 2: Formation of Alkene Isomers
If you are observing a mixture of alkene isomers in your product, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Ligand-Induced Isomerization | Experiment with different phosphine ligands. Some ligands, like di-tert-butylneopentylphosphine (DTBNpP), are known to promote isomerization, while others, like trineopentylphosphine (TNpP), may suppress it.[3][4][5] | The steric and electronic properties of the ligand can control the regioselectivity of the β-hydride elimination and re-addition steps that lead to isomerization.[3][4][5] |
| Reversible Reaction | Adding certain salts (e.g., silver salts) can sometimes facilitate the reductive elimination of the desired product and reduce the chance of re-addition and isomerization.[6] | These additives can help to trap the palladium-hydride species and prevent it from participating in isomerization pathways.[6] |
| Thermodynamic vs. Kinetic Control | Analyze the product mixture over time to determine if the undesired isomer is a kinetic or thermodynamic product. Adjusting the reaction time and temperature may favor the desired isomer. | Shorter reaction times may favor the kinetically formed product, while longer times at higher temperatures may lead to the thermodynamically more stable isomer. |
Experimental Protocols
General Protocol for the Heck Reaction of 3-Bromoquinoline with Styrene
This protocol is a general starting point and may require optimization to minimize byproducts for specific substrates.
Materials:
-
3-Bromoquinoline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired product and analyze for the presence of byproducts.
Visualizations
Caption: Logical relationship between the desired Heck reaction pathway and common byproduct formation pathways.
Caption: A troubleshooting workflow for optimizing the Heck reaction of bromoquinolines.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Catalyst selection to improve Suzuki coupling with 6-Bromo-7-methylquinoline.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 6-Bromo-7-methylquinoline.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the nitrogen atom on the quinoline ring could be inhibiting the catalyst. 2. Suboptimal Ligand: Standard ligands like triphenylphosphine (PPh₃) may be ineffective due to the steric hindrance from the 7-methyl group.[1] 3. Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be suitable for the reaction. | 1. Use a palladium precatalyst that readily forms the active Pd(0) species, such as a G3 or G4 Buchwald precatalyst.[2][3] 2. Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to promote both oxidative addition and reductive elimination.[4] 3. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. A solvent system of 1,4-dioxane/water or THF/water is often effective.[5][6] |
| Low Yield | 1. Protodeboronation: The boronic acid is being consumed by a competing reaction with water or other protic sources.[4] 2. Homocoupling: The boronic acid is coupling with itself, or the aryl halide is undergoing homocoupling. 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | 1. Use anhydrous solvents, ensure starting materials are dry, and consider using potassium trifluoroborate salts or MIDA boronates instead of boronic acids.[1] A faster transmetalation step, facilitated by an appropriate ligand, can also outcompete this side reaction. 2. Ensure rigorous degassing of the reaction mixture to remove oxygen. Adding the aryl halide in slight excess can sometimes mitigate homocoupling of the boronic acid.[7] 3. Monitor the reaction progress using TLC or LC-MS and consider increasing the reaction time or temperature if starting material remains. |
| Formation of Side Products | 1. Hydrolysis of Product: If the coupling partner contains sensitive functional groups (e.g., esters), they may be hydrolyzed under basic conditions. 2. Dehalogenation: The bromoquinoline may be reduced to methylquinoline. | 1. Use a milder base like KF or K₂CO₃. 2. This can be caused by β-hydride elimination if the boronic acid has β-hydrogens. Ensure high-purity starting materials and catalyst. |
| Difficulty in Purification | 1. Residual Palladium: The final product is contaminated with palladium residues. 2. Close Polarity of Product and Starting Material: The product and remaining this compound have similar Rf values on TLC.[5] | 1. Treat the crude product solution with a palladium scavenger, or perform an aqueous wash with a solution of thiourea or sodium sulfide. 2. Ensure the reaction goes to completion to consume the starting material. If separation is still difficult, consider derivatizing the product to alter its polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the Suzuki coupling of this compound?
A1: Due to the potential for steric hindrance from the 7-methyl group and the presence of the coordinating quinoline nitrogen, a robust catalyst system is recommended. Systems based on bulky, electron-rich biarylphosphine ligands are often highly effective for challenging heteroaryl couplings.[4][8] Consider using a palladium precatalyst, such as XPhos-Pd-G3 or SPhos-Pd-G2, which are designed for high reactivity and stability.[2][3]
Q2: How does the 7-methyl group affect the reactivity of this compound in Suzuki coupling?
A2: The methyl group at the 7-position introduces steric hindrance near the 6-position, which can slow down the oxidative addition step of the catalytic cycle.[9] This steric bulk necessitates the use of bulky phosphine ligands that can promote the formation of a reactive, coordinatively unsaturated palladium species to overcome this hindrance.[10][11]
Q3: What are the optimal reaction conditions (base, solvent, temperature) to start with?
A3: A good starting point for optimization would be:
-
Catalyst: 1-2 mol% of a Buchwald-type precatalyst (e.g., XPhos-Pd-G3).
-
Base: 2-3 equivalents of K₃PO₄ or Cs₂CO₃.
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C. These conditions should be optimized for each specific coupling partner.[6][12]
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A4: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[4] To minimize it, you can:
-
Use potassium trifluoroborate salts or MIDA boronates, which are more stable.
-
Ensure your solvent and reagents are anhydrous if using a non-aqueous system.
-
Use a catalyst system that promotes rapid transmetalation, such as those with bulky, electron-rich ligands, to ensure the desired coupling outpaces the decomposition of the boronic acid.[13]
Q5: Is it necessary to degas the reaction mixture?
A5: Yes, it is crucial to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[7] Degassing can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[7]
Data Presentation: Catalyst Performance Comparison
The following table summarizes catalyst performance for Suzuki couplings of structurally similar bromo-heterocycles to provide a baseline for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | Moderate | 5 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2-12 | Good to High | 3-5 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | 2 |
| XPhos-Pd-G3 | XPhos | K₃PO₄ | THF/H₂O | RT - 60 | 1-4 | Very High | 1-2 |
| SPhos-Pd-G2 | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | High | 2 |
Note: Yields are representative and highly dependent on the specific boronic acid coupling partner.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions in the Skraup synthesis of quinolines.
Technical Support Center: Skraup Synthesis of Quinolines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for managing the highly exothermic Skraup synthesis of quinolines.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a significant safety concern due to the rapid release of heat and potential for pressure buildup.[1]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool the mixture.[1]
-
Be prepared for a sudden increase in pressure; ensure appropriate and adequate venting is in place.[1]
-
Always work with a blast shield in front of the reaction setup for personal protection.[1]
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial and common method for moderating the reaction's exothermicity.[1][2][3] It is thought to act as an oxygen carrier, which slows and controls the oxidation step.[1][3][4] Other moderators like boric acid or acetic acid can also be employed.[4][5][6]
-
Controlled Reagent Addition: The order of reagent addition is critical for safety.[4] Concentrated sulfuric acid should be added slowly and carefully, with cooling, to the mixture of the aniline, glycerol, and ferrous sulfate.[1][2] Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[4]
-
Gradual Heating: The reaction mixture should be heated gently to initiate the reaction.[1][2] Once boiling begins, the external heat source should be removed.[1] The reaction's own exotherm should be sufficient to sustain boiling for a period (often 30-60 minutes).[1][4] Heat should only be reapplied after this initial vigorous phase has subsided.[1]
Question: My reaction began violently as soon as I added the sulfuric acid. What did I do wrong?
Answer: This scenario most likely indicates an incorrect order of reagent addition.[4] If concentrated sulfuric acid is added before the ferrous sulfate moderator is present and well-dispersed in the aniline and glycerol mixture, the reaction can initiate uncontrollably.[4]
Issue 2: The reaction did not become self-sustaining after initial heating.
Question: After I started heating the mixture, it never reached a point of self-sustaining boiling. What could be the cause?
Answer: Several factors could prevent the reaction from sustaining its own exotherm:
-
Insufficient Initial Heating: The reaction may not have reached its activation temperature.[4]
-
Scale of the Reaction: Smaller-scale reactions have a higher surface-area-to-volume ratio, which allows for faster heat dissipation.[4] This may prevent the internal temperature from reaching the point of a self-sustaining exotherm, requiring continuous external heating.[4]
-
Substituent Effects: The nature of the substituent on the aniline ring can impact reactivity. Strong electron-withdrawing groups can deactivate the ring, potentially requiring more forceful conditions to initiate and sustain the reaction.[1][7]
Issue 3: Significant tar formation is observed.
Question: My final reaction mixture is a thick, unmanageable tar, making product isolation difficult. How can I prevent this?
Answer: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization.[2][3]
-
Use a Moderator: Ferrous sulfate not only controls the exotherm but also helps to reduce charring and tar formation.[2][3]
-
Optimize Temperature: Avoid excessively high temperatures by controlling the initial heating and allowing the exotherm to subside before applying further heat for reflux.[2]
-
Purification: While prevention is key, the primary method for separating the quinoline product from the tar is steam distillation after making the crude mixture alkaline.[1][2]
Below is a troubleshooting workflow for managing common issues in the Skraup synthesis.
Caption: A flowchart for troubleshooting common issues in the Skraup synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the Skraup synthesis being so exothermic? A1: The Skraup synthesis involves a series of highly exothermic steps.[4] The initial dehydration of glycerol to acrolein by concentrated sulfuric acid, the subsequent Michael addition of the aniline, and the final cyclization and oxidation steps all release significant amounts of heat.[4][8]
Q2: What is the specific role of ferrous sulfate (FeSO₄) as a moderator? A2: Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[3][4] By moderating the oxidation, the overall reaction rate is slowed, preventing a sudden and violent release of energy and allowing for safer execution, especially on a larger scale.[4]
Q3: Can I use other oxidizing agents besides nitrobenzene? A3: Yes. While nitrobenzene is common, arsenic acid is also frequently cited and is known to result in a less violent reaction.[1][9] However, due to its toxicity, alternatives are often sought. Other oxidizing agents that have been used include ferric salts and even air.[10][11] Iodine has also been used in catalytic amounts.[1][12]
Q4: Can I use a substituted aniline in the Skraup synthesis? A4: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines.[1] However, the electronic nature of the substituents can significantly impact reactivity and yield.[1] Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups (like a nitro group) can deactivate the aniline, making it less nucleophilic and potentially leading to very low yields under standard conditions.[1][7]
Q5: Are there "greener" or safer alternatives to the classical Skraup synthesis? A5: Yes, modifications have been developed to make the synthesis more environmentally friendly and safer.[1] These include microwave-assisted synthesis to reduce reaction times, the use of ionic liquids as solvents and catalysts, and the development of solvent-free conditions.[1][13] Research into replacing hazardous oxidizing agents like arsenic acid with milder alternatives is also an active area.[1][4]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative parameters for a controlled Skraup synthesis.
Table 1: Recommended Molar Ratios and Reagents
| Component | Role | Notes | Reference |
| Aniline | Reactant | Provides the benzene ring and nitrogen atom. | [1] |
| Glycerol | Reactant | Dehydrates to form acrolein, the 3-carbon unit. | [1] |
| Sulfuric Acid | Catalyst/Dehydrating Agent | Molar quantity can be 2 to 8 moles per mole of aniline. | [10] |
| Nitrobenzene | Oxidizing Agent | Often also serves as the solvent. | [9] |
| Ferrous Sulfate (FeSO₄·7H₂O) | Moderator | Crucial for controlling the exotherm. | [1][3] |
| Boric Acid / Acetic Acid | Alternative Moderators | Can also be used to make the reaction less violent. | [5][6] |
Table 2: Recommended Temperature and Time Parameters
| Step | Parameter | Temperature Range | Duration | Notes | Reference |
| Acid Addition | Controlled Addition | Keep cool | Slow | The addition of H₂SO₄ is exothermic; cooling may be needed. | [1] |
| Initial Heating | Onset of Reaction | Heat gently until boiling begins | Variable | Remove external heat once the reaction is self-sustaining. | [1][4] |
| Exothermic Phase | Self-Sustaining Reflux | Maintained by exotherm | 30-60 minutes | The mixture should boil vigorously without external heating. | [1][4] |
| Completion | Reflux | Gentle Reflux | ~3 hours | Re-apply heat after the initial exotherm subsides. | [1] |
| Procedure with Arsenic Oxide | Water Removal | 105 - 110 °C | 2-3 hours | Careful temperature control is critical to prevent decomposition. | [14] |
| Procedure with Arsenic Oxide | H₂SO₄ Addition | 117 - 119 °C | 2.5-3.5 hours | Strict temperature control is essential for success. | [14] |
Experimental Protocol: Controlled Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.[1][4]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
Apparatus Setup: In a large round-bottom flask (the size should be significantly larger than the reaction volume to accommodate vigorous boiling), place a magnetic stirrer or set up for mechanical stirring. Fit the flask with a large-bore reflux condenser.[4]
-
Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Aniline b. Ferrous Sulfate Heptahydrate c. Glycerol[1]
-
Mixing: Begin stirring the mixture to ensure the components are well-mixed.
-
Acid Addition: Slowly and with continuous stirring, add the concentrated sulfuric acid to the mixture.[1] This addition is exothermic, and the flask may need to be cooled in an ice-water bath to control the temperature.[1]
-
Initiation of Reaction: Gently heat the mixture using a heating mantle.[1]
-
Exothermic Phase Management: Once the reaction begins to boil vigorously, immediately remove the external heat source.[1] The heat generated by the reaction itself should sustain the reflux for 30-60 minutes.[1][4] If the reaction becomes too violent, external cooling can be applied to the flask (e.g., an ice bath).[4]
-
Completion of Reaction: After the initial vigorous, self-sustaining reaction has subsided, reapply external heat and maintain a gentle reflux for an additional 3 hours to drive the reaction to completion.[1]
-
Work-up: Allow the reaction mixture to cool completely. Carefully dilute the mixture with water and make it strongly alkaline with a sodium hydroxide solution. The quinoline product is then typically isolated from the tarry residue by steam distillation.[1]
The following diagram illustrates the general experimental workflow.
Caption: A summary of the key steps in a controlled Skraup synthesis experiment.
This diagram illustrates the simplified chemical transformations in the Skraup synthesis.
Caption: Key chemical steps in the Skraup synthesis from reactants to product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. reddit.com [reddit.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Challenges in the Synthesis of Polysubstituted Quinolines
Welcome to the technical support center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions in a question-and-answer format.
General Issues
Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common causes?
A1: Low yields in quinoline synthesis can arise from several factors common to various named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tar-like byproducts.[1] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[1][2]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1] Using anhydrous reagents and solvents can be beneficial.
Method-Specific Troubleshooting
Friedländer Synthesis
Q2: I am observing poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. How can I control the formation of the desired isomer?
A2: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[3][4][5] To favor a specific regioisomer, consider the following strategies:
-
Catalyst Selection: The use of specific catalysts can influence the reaction pathway. For example, chiral phosphoric acid has been used to achieve diastereoselective Friedländer reactions.[3]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can control the direction of cyclization.[3]
-
Reaction Conditions: The use of ionic liquids as solvents has been shown to improve regioselectivity in some cases.[3]
Q3: My Friedländer reaction is sluggish and requires harsh conditions. Are there milder alternatives?
A3: Traditional Friedländer synthesis often requires high temperatures and strong acids or bases.[3][6] Modern advancements have led to milder and more efficient protocols:
-
Catalyst Innovation: A variety of catalysts, including Lewis acids (e.g., ZrCl₄, Y(OTf)₃), solid-supported reagents, and nanocatalysts, can facilitate the reaction under milder conditions.[7][8][9]
-
Alternative Energy Sources: Microwave irradiation can significantly reduce reaction times and improve yields.[10][11]
-
Green Chemistry Approaches: Solvent-free conditions or the use of water as a solvent have been successfully employed, offering more environmentally friendly options.[3][12] A one-pot method using iron powder for the in-situ reduction of o-nitroarylcarbaldehydes followed by condensation has also been developed.[13]
Skraup and Doebner-von Miller Syntheses
Q4: My Skraup synthesis is extremely exothermic and difficult to control, leading to significant tar formation. How can I moderate the reaction?
A4: The Skraup synthesis is notoriously vigorous and exothermic.[14][15] To manage the reaction and minimize tar formation, the following measures are recommended:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent reaction.[1][14] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[1][16]
-
Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is essential.[14]
-
Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots.[14]
-
Purification: The crude product is often a dark, tarry substance.[14] Purification is commonly achieved by steam distillation to separate the volatile quinoline from the non-volatile tar.[1][14]
Q5: I am experiencing significant tar and polymer formation in my Doebner-von Miller reaction. How can I minimize these side reactions?
A5: Tar formation is a prevalent issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[17][18][19] To mitigate this:
-
Biphasic Solvent System: Employing a biphasic system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[17]
-
Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps control the exothermic nature of the reaction and minimizes polymerization.[18]
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[17] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[17][20]
Q6: The regioselectivity of my Doebner-von Miller reaction is poor. How can I influence the substitution pattern?
A6: The standard Doebner-von Miller reaction typically yields 2-substituted quinolines.[19][21] Achieving different regioselectivity can be challenging but is possible through substrate modification. For instance, the use of γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can favor the formation of 4-substituted quinolines.[19][21]
Combes Synthesis
Q7: My Combes synthesis is giving low yields. What factors should I investigate?
A7: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[22][23][24] Low yields can be attributed to several factors:
-
Catalyst Choice: While concentrated sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol, forming a polyphosphoric ester (PPE), can be a more effective dehydrating agent.[22]
-
Substituent Effects: The electronic nature of the substituents on the aniline can impact the reaction. Electron-withdrawing groups on the aniline can hinder the cyclization step.[2]
-
Steric Hindrance: Steric bulk on the β-diketone can influence the regioselectivity and overall reaction rate.[22]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of modern quinoline synthesis methods over classical approaches?
A1: Modern synthetic methods for quinolines often offer several advantages over classical reactions like the Skraup or Doebner-von Miller syntheses. These benefits include milder reaction conditions, greater tolerance for a wider range of functional groups, improved yields and regioselectivity, and the use of more environmentally benign reagents and solvents.[10][11][25]
Q2: Can computational methods aid in overcoming challenges in quinoline synthesis?
A2: Yes, computational chemistry can be a valuable tool. For example, density functional theory (DFT) calculations can help to elucidate reaction mechanisms and predict the regioselectivity of a reaction, guiding the choice of substrates and catalysts to achieve the desired outcome.
Q3: Are there any "green" approaches to quinoline synthesis?
A3: Green chemistry principles are increasingly being applied to quinoline synthesis. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, the use of recyclable catalysts, and multi-component reactions that improve atom economy.[10][12]
Q4: How do I choose the most appropriate synthetic method for my target polysubstituted quinoline?
A4: The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability and stability of the starting materials, and the scale of the synthesis. For simple, robust quinolines, classical methods may be suitable. For complex molecules with sensitive functional groups, modern catalytic methods are often preferable.
Data Presentation
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield[1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | Ethanol | Reflux | 6 | 75 |
| 2 | p-TsOH | Toluene | Reflux | 8 | 82 |
| 3 | ZrCl₄ | Ethanol/Water | 60 | 4 | 92 |
| 4 | Y(OTf)₃ | Acetonitrile | Room Temp | 2 | 95 |
| 5 | None | Water | 70 | 3 | 97 |
Experimental Protocols
Classical Method: Moderated Skraup Synthesis of Quinoline[1][9]
Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions must be taken.
-
In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
To the flask, add the aniline derivative, anhydrous glycerol, and a moderating agent such as ferrous sulfate (FeSO₄).
-
While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow it to proceed. If the reaction becomes too vigorous, cool the flask.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.
-
After cooling, carefully pour the viscous reaction mixture into a large volume of cold water.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[1]
-
The distillate is then extracted with an organic solvent (e.g., toluene), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.
Modern Method: Y(OTf)₃-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines[9]
This method offers a mild and efficient one-step synthesis at room temperature.[9]
-
To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).
-
Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol).
-
Stir the reaction mixture at room temperature for the time specified for the particular substrates (typically a few hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Challenges and solutions in Friedländer quinoline synthesis.
Caption: Key challenges and solutions for Skraup and Doebner-von Miller syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. du.edu.eg [du.edu.eg]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Skraup reaction - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 23. iipseries.org [iipseries.org]
- 24. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 25. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: How can I determine the ratio of regioisomers in my crude product mixture?
A3: The ratio of regioisomers can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction product before purification.[1] These techniques allow for the quantification of each isomer and are essential for optimizing reaction conditions to favor the desired product.
Troubleshooting Guides
Friedländer Synthesis: Poor Regioselectivity with Unsymmetrical Ketones
Symptom: My reaction is producing a mixture of 2,3-disubstituted and 2-monosubstituted quinolines, and I am unable to isolate the desired isomer in good yield.
Possible Causes & Solutions:
-
Cause 1: Inappropriate Catalyst. The catalyst plays a crucial role in directing the initial aldol condensation.
-
Cause 2: Reaction Conditions Favoring Both Pathways. Temperature and addition rate can influence the reaction pathway.
-
Solution: Optimize the reaction temperature and the rate of addition of the unsymmetrical ketone. Slow addition of the methyl ketone substrate to the reaction mixture at an elevated temperature can significantly improve regioselectivity.
-
-
Cause 3: Substrate-Specific Issues. The electronic and steric properties of your specific substrates may inherently favor a mixture of products.
-
Solution: Introduce a phosphoryl group on the α-carbon of the ketone, which can effectively control the regioselectivity.[3]
-
Combes Synthesis: Formation of the Undesired Regioisomer
Symptom: The major product of my Combes synthesis using an unsymmetrical β-diketone is the undesired regioisomer.
Possible Causes & Solutions:
-
Cause 1: Unfavorable Electronic Effects. The electronic nature of the substituents on the aniline can dictate the position of cyclization.
-
Cause 2: Steric Hindrance. The steric bulk of the substituents on the β-diketone can influence the regiochemical outcome.
-
Solution: Increase the steric bulk on one of the carbonyl groups of the β-diketone. This can direct the initial nucleophilic attack of the aniline, thereby favoring the formation of a single regioisomer.[5]
-
-
Cause 3: Ineffective Catalyst System. The choice of acid catalyst can impact the product ratio.
-
Solution: Experiment with different acid catalysts. For instance, using polyphosphoric acid (PPA) may provide different selectivity compared to sulfuric acid.[5]
-
Doebner-von Miller Reaction: Reversal of Expected Regioselectivity
Symptom: My Doebner-von Miller reaction is yielding the 4-substituted quinoline instead of the expected 2-substituted product.
Possible Causes & Solutions:
-
Cause 1: Reaction Pathway Dominated by 1,2-Addition. The standard Doebner-von Miller reaction proceeds via a 1,4-conjugate addition. However, under certain conditions, a 1,2-addition pathway can be favored.
-
Solution: This "reversal of regioselectivity" is often observed when using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[6][7][8] If the 2-substituted product is desired, avoid this specific combination of reagents. Conversely, this can be exploited to synthesize 4-substituted quinolines.
-
-
Cause 2: Low Yield of Desired Product. Low yields can be a result of polymerization of the carbonyl compound or harsh reaction conditions.
Data Presentation
Table 1: Effect of Catalyst and Solvent on Regioselectivity in the Friedländer Synthesis
| 2-Aminoaryl Ketone | Unsymmetrical Ketone | Catalyst | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Yield (%) |
| 2-Aminobenzophenone | 2-Pentanone | Pyrrolidine | Toluene | 110 | 95:5 | 85 |
| 2-Aminobenzophenone | 2-Pentanone | TABO | Toluene | 110 | >98:2 | 92 |
| 2-Amino-5-chlorobenzophenone | Phenylacetone | p-TsOH | Ethanol | 80 | 60:40 | 78 |
| 2-Amino-5-nitrobenzophenone | Acetone | KOH | Ethanol | 80 | - | 95 |
Table 2: Influence of Aniline Substituents on Regioselectivity in the Combes Synthesis
| Aniline Substituent | β-Diketone | Catalyst | Regioisomeric Ratio (2-CF₃ : 4-CF₃) | Yield (%) |
| 4-OCH₃ | 1,1,1-Trifluoro-2,4-pentanedione | PPA | >95:5 | 88 |
| 4-Cl | 1,1,1-Trifluoro-2,4-pentanedione | PPA | 15:85 | 75 |
| 4-F | 1,1,1-Trifluoro-2,4-pentanedione | PPA | 20:80 | 72 |
| 3-NO₂ | 1,1,1-Trifluoro-2,4-pentanedione | PPA | 10:90 | 65 |
Table 3: Catalyst Performance in the Doebner-von Miller Reaction for 4-Substituted Quinolines
| Aniline | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield of 4-substituted product (%) |
| Aniline | γ-Phenyl-β,γ-unsaturated α-ketoester | Hf(OTf)₄ | Dichloromethane | 25 | 44 |
| Aniline | γ-Phenyl-β,γ-unsaturated α-ketoester | TFA | Dichloromethane | 40 | 75 |
| 4-Methoxyaniline | γ-Phenyl-β,γ-unsaturated α-ketoester | TFA | Dichloromethane | 40 | 82 |
| 4-Chloroaniline | γ-Phenyl-β,γ-unsaturated α-ketoester | TFA | Dichloromethane | 40 | 68 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Friedländer Annulation [1]
-
To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (0.1 mmol).
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.
-
Purify the products by column chromatography on silica gel.
Protocol 2: Regioselective Combes Synthesis of Trifluoromethyl-Substituted Quinolines
-
In a round-bottom flask, combine the substituted aniline (1.0 equiv) and the trifluoromethyl-β-diketone (1.1 equiv).
-
Add polyphosphoric acid (PPA) as both the catalyst and solvent.
-
Heat the reaction mixture with stirring to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonia solution) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Analyze the crude product to determine the regioisomeric ratio and purify by column chromatography or recrystallization.
Protocol 3: Doebner-von Miller Reaction for the Synthesis of 4-Aryl-2-carboxyquinolines [6]
-
In a suitable flask, dissolve the aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 equiv) in trifluoroacetic acid (TFA).
-
Stir the mixture at reflux for 8–18 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the TFA by distillation.
-
Dissolve the residue in dichloromethane (CH₂Cl₂).
-
Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in the Friedländer synthesis.
Caption: Factors influencing regioselectivity in the Combes synthesis.
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 6-Bromo vs. 8-Bromo Quinoline Derivatives in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. Bromoquinolines are pivotal precursors for molecular diversification, primarily through widely-used cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of 6-bromo and 8-bromo quinoline derivatives, supported by experimental data, to inform synthetic strategy and decision-making.
The relative reactivity of the 6- and 8-positions on the quinoline ring is a nuanced subject, heavily influenced by the interplay of electronic and steric factors. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, a clear picture of their respective reactivities can be constructed by analyzing data from various key transformations. Generally, the 8-position is subject to steric hindrance and electronic effects from the adjacent nitrogen atom, which can be either beneficial or detrimental depending on the reaction type. In contrast, the 6-position is less sterically encumbered and electronically more akin to a standard brominated aromatic ring.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental tools for the derivatization of bromoquinolines. The ease of the initial oxidative addition of the palladium catalyst to the carbon-bromine bond is a key determinant of reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of bromoquinolines in this reaction is influenced by both the position of the bromine atom and the electronic nature of the quinoline ring. The C6-Br bond is generally more accessible and, therefore, often more reactive in cross-coupling reactions due to reduced steric hindrance compared to the C8-position.[2] This differential reactivity can be exploited for regioselective synthesis.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~75-85 |
| 8-Bromoquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | ~75 |
Note: The data is compiled from various sources and represents typical reaction conditions and yields. Direct comparison under identical conditions is limited in the literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For 6-bromoquinoline derivatives, this reaction proceeds efficiently with a variety of amines.[3][4] The choice of a bulky, electron-rich phosphine ligand is often crucial for high reaction efficiency.[4][5] Selective amination of the C6-Br bond in the presence of a C2-Cl has been demonstrated, highlighting the greater reactivity of the aryl bromide.[6][7]
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 6-Bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | - | 60-88[8] |
| 8-Bromoquinoline | Various amines | - | - | - | - | Data not readily available |
Note: While specific data for 8-bromoquinoline is sparse, the general principles of Buchwald-Hartwig amination suggest it would be a viable, albeit potentially slower, substrate compared to the 6-bromo isomer due to steric hindrance.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a combination of palladium and copper complexes.[9][10]
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT - 80 | High (hypothetical)[9] |
| 8-Bromoguanosine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Amberlite IRA-67 | - | - | Good[6] |
Note: Data for 6- and 8-bromoquinoline was not directly available. The table shows data for analogous systems to illustrate the reaction's applicability. The reaction conditions are generally mild.
Nucleophilic Aromatic Substitution (SNAr)
In their unactivated state, both 6-bromo and 8-bromoquinoline are generally unreactive towards nucleophilic aromatic substitution.[1] However, the introduction of a strong electron-withdrawing group, such as a nitro group, dramatically increases reactivity. For instance, 6-bromo-5-nitroquinoline readily undergoes SNAr with amines in high yields.[11][12] This highlights that the inherent reactivity of the C-Br bond is low and requires activation for this type of transformation.
| Substrate | Nucleophile | Conditions | Yield (%) |
| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150W, 90-120°C) | 98[11] |
| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150W, 90-120°C) | 87[11] |
Note: It is reasonable to assume that an appropriately positioned nitro group would similarly activate the 8-bromo position for SNAr.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromoquinolines[2]
To a reaction vessel, add the bromoquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times. A degassed solvent system, commonly a mixture of an organic solvent like dioxane, THF, or toluene and water (e.g., 4:1 v/v), is added. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives[3]
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube. Add the bromoquinoline derivative (1.0 equiv) and the desired amine (1.2 equiv). Add anhydrous, degassed toluene via syringe. Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling of Bromoquinolines[9]
To a dry Schlenk flask under an inert atmosphere, add the bromoquinoline (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv). Add an anhydrous solvent (e.g., THF or DMF) to dissolve the solids. Add an amine base (e.g., TEA or DIPEA, 2-3 equiv). Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture. Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate. The crude product is then purified by column chromatography on silica gel.
General Procedure for Microwave-Assisted SNAr of Nitro-activated Bromoquinolines[11]
A mixture of the nitro-bromoquinoline (1.0 equiv), the amine (3.0 equiv), and triethylamine (1.0 equiv) is heated in an open reaction vessel in a microwave reactor. Microwave irradiation of 150 W is used, and the temperature is ramped from room temperature to 90-120 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualization of a Key Application: Kinase Inhibition
Quinoline derivatives are prominent scaffolds in the development of kinase inhibitors for cancer therapy.[1][2][11][13][14] These inhibitors can block signaling pathways that drive tumor growth and proliferation. The bromoquinoline precursors are essential for synthesizing these complex molecules.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a quinoline-based drug.
Caption: General synthetic workflow from bromoquinolines to bioactive derivatives.
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Kiloscale BuchwaldâHartwig Amination: Optimized Coupling of Base-Sensitive 6âBromoisoquinoline-1-carbonitrile with (S)â3-Amino-2-methylpropan-1-ol - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmphs.com [ijmphs.com]
Reactivity in Suzuki Coupling: A Comparative Analysis of 6-Bromo-7-methylquinoline and 6-Iodo-7-methylquinoline
For researchers, scientists, and drug development professionals, the efficiency and predictability of cross-coupling reactions are paramount in the synthesis of complex molecules. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. A critical factor influencing the outcome of this reaction is the nature of the halide in the aryl halide coupling partner. This guide provides an objective comparison of 6-bromo-7-methylquinoline and 6-iodo-7-methylquinoline in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed Suzuki couplings follows the order of bond dissociation energies: I > Br > Cl. This fundamental principle predicts that the carbon-iodine bond in 6-iodo-7-methylquinoline is more susceptible to oxidative addition to the palladium catalyst than the carbon-bromine bond in this compound. This enhanced reactivity is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields for the iodo-substituted quinoline.
Performance Comparison
| Feature | This compound | 6-Iodo-7-methylquinoline |
| Relative Reactivity | Good | Excellent |
| Typical Reaction Temperature | 80-110 °C | Room Temperature to 80 °C |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Catalyst Loading | Typically 1-5 mol% | Can often be effective at lower loadings (0.5-2 mol%) |
| Reported Yields (with Phenylboronic Acid) | Good to Excellent (e.g., ~85-95% for analogous substrates) | Excellent (e.g., >90% for analogous substrates) |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of this compound and a projected protocol for 6-iodo-7-methylquinoline, based on standard procedures for aryl halides with differing reactivities.
Protocol 1: Suzuki Coupling of this compound
This protocol is adapted from general procedures for the Suzuki coupling of bromoquinolines.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Projected Suzuki Coupling of 6-Iodo-7-methylquinoline
This projected protocol is based on general procedures for the Suzuki coupling of more reactive aryl iodides.
Materials:
-
6-Iodo-7-methylquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol)
-
SPhos (0.02 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine 6-iodo-7-methylquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed 1,4-dioxane and water.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Visualizing the Suzuki Coupling Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
A Comparative Analysis of 6-Bromo-7-methylquinoline and Other Halogenated Quinolines for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives consistently demonstrating potent biological activities. This guide provides an objective comparison of 6-Bromo-7-methylquinoline with other halogenated quinolines, focusing on their physicochemical properties, reactivity, and performance in anticancer and antimicrobial assays. The information presented herein is supported by available experimental data to aid researchers in making informed decisions for their drug discovery and development programs.
Physicochemical Properties: A Comparative Overview
The nature and position of the halogen atom on the quinoline ring significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While direct comparative data for this compound and its exact 6-chloro and 6-iodo analogs is limited, we can infer trends from related compounds.[1]
Table 1: Comparison of Physicochemical Properties of Halogenated Quinolines
| Property | This compound | 6-Chloroquinoline (Representative) | 6-Iodoquinoline (Representative) | 8-Bromoquinoline (Isomer) | Key Inferences for 6-Halo-7-methylquinolines |
| Molecular Formula | C₁₀H₈BrN | C₉H₆ClN[2] | C₉H₆IN[3] | C₉H₆BrN[4] | - |
| Molecular Weight | 222.08 g/mol [5] | 163.60 g/mol | 255.05 g/mol [3] | 208.05 g/mol [6] | Iodo > Bromo > Chloro |
| Boiling Point | 312.7±22.0°C[3] | 126-127 °C/10 mmHg[7] | Not Available | 112-113 °C/0.5 mmHg[6] | Expected to increase with halogen size |
| LogP (Predicted) | Not Available | 2.7[6] | 2.9[3] | 2.5[8] | Lipophilicity trend: I > Br > Cl[1] |
| pKa (Predicted) | Not Available | 4.18±0.10[7] | Not Available | Not Available | Halogen electron-withdrawing nature affects basicity |
Note: Data for 6-Chloroquinoline and 6-Iodoquinoline are for the parent compounds without the 7-methyl group, and 8-Bromoquinoline is an isomer. These are used to illustrate general trends.
The predicted trend in lipophilicity (I > Br > Cl) suggests that 6-Iodo-7-methylquinoline would have the highest membrane permeability, potentially leading to enhanced cellular uptake but also a higher risk of non-specific binding and toxicity.[1] The larger atomic radius of iodine may also facilitate stronger van der Waals interactions with biological targets.[1]
Reactivity and Synthesis
Halogenated quinolines are versatile intermediates in organic synthesis, primarily due to their susceptibility to palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[3] The carbon-halogen bond strength (C-Cl > C-Br > C-I) dictates their reactivity, with the iodo-substituted quinolines being the most reactive in these transformations.
The synthesis of 6-halo-7-methylquinolines can be achieved through various established methods, often involving a Skraup or Doebner-von Miller reaction with the appropriately substituted aniline. For instance, the synthesis of 6-chloroquinoline can be performed from 4-chloroaniline.[9]
Biological Activity: A Comparative Perspective
Halogenated quinolines are well-documented for their broad-spectrum biological activities, particularly as anticancer and antimicrobial agents.[2] The nature of the halogen substituent plays a crucial role in modulating the potency and mechanism of action.
Anticancer Activity
Table 2: Comparative Anticancer Activity of Various Halogenated Quinolines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (related structure) | L1210 (Leukemia) | Not specified, but showed significant dose-dependent inhibition | [12][13] |
| 7-Chloroquinolinehydrazone derivatives | SR (Leukemia) | As low as 0.12 | [14] |
| 6-Methoxyquinoline copper complex (related structure) | A549 (Lung) | 57.9 | |
| Novel Quinoline Derivatives (general) | MCF-7 (Breast) | 3.02 ± 0.63 | [15] |
Note: The compounds listed are structurally related to this compound and are presented to indicate the potential anticancer activity of this class of compounds.
The data suggests that halogenated quinolines can exhibit potent anticancer activity, with IC50 values often in the micromolar to sub-micromolar range. The mechanism of action for many anticancer quinolines involves the inhibition of tubulin polymerization or the inhibition of protein kinases.[6][15]
Antimicrobial Activity
Quinolones, a class of antibiotics with a quinoline scaffold, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][16] Halogenation is a common strategy to enhance the antimicrobial potency of quinoline derivatives.[17]
Table 3: Comparative Antimicrobial Activity of Halogenated Quinolines
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 7-Chloro-4-aminoquinoline derivatives | Bacillus subtilis | >50 | [18] |
| 7-Chloro-4-aminoquinoline derivatives | Escherichia coli | >50 | [18] |
| 7-Methoxyquinoline-sulfonamide derivative | Escherichia coli | 7.812 | [19] |
| 7-Methoxyquinoline-sulfonamide derivative | Candida albicans | 31.125 | [19] |
Note: The compounds listed are structurally related to this compound and are presented to indicate the potential antimicrobial activity of this class of compounds.
The available data indicates that halogenated quinolines can be effective against a range of bacterial and fungal pathogens. The specific substitution pattern on the quinoline ring is a key determinant of the antimicrobial spectrum and potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are generalized protocols for key experiments relevant to the assessment of halogenated quinolines.
Synthesis of 6-Chloroquinoline (Illustrative Example)
A common method for synthesizing the quinoline core is the Skraup synthesis.
Procedure:
-
A mixture of 4-chloroaniline, glycerol, arsenic pentoxide (or another oxidizing agent), and sulfuric acid is heated.
-
The reaction is refluxed for several hours.
-
After cooling, the mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 6-chloroquinoline is then purified by steam distillation or column chromatography.[9]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[20]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[19]
Signaling Pathways and Mechanisms of Action
The biological effects of halogenated quinolines are mediated through their interaction with various cellular targets and signaling pathways.
Anticancer Signaling Pathways
Many quinoline derivatives exert their anticancer effects by targeting key components of cell proliferation and survival pathways. One such mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][21]
Caption: Proposed mechanism of action for anticancer quinoline derivatives via tubulin polymerization inhibition.
Antimicrobial Mechanism of Action
In bacteria, quinolone antibiotics primarily inhibit DNA gyrase and topoisomerase IV. These enzymes are essential for relieving topological stress during DNA replication and transcription. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[5][16]
Experimental Workflows
A systematic approach is essential for the evaluation of novel halogenated quinolines.
Caption: General experimental workflow for the evaluation of halogenated quinolines.
Conclusion
This compound and other halogenated quinolines represent a promising class of compounds for the development of novel anticancer and antimicrobial agents. The nature of the halogen substituent significantly influences their physicochemical properties and biological activities. While direct comparative data for this compound against its precise chloro and iodo analogs is limited, inferences from related compounds suggest that the bromo-substituent offers a balance of reactivity and lipophilicity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this specific series of 6-halo-7-methylquinolines and to identify the most promising candidates for further preclinical and clinical development. This guide provides a foundational framework and detailed protocols to support such research endeavors.
References
- 1. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 612-57-7: 6-Chloroquinoline | CymitQuimica [cymitquimica.com]
- 3. 6-Iodoquinoline | C9H6IN | CID 20398553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-CHLOROQUINOLINE | 612-57-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 6-Bromo-7-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for palladium-catalyzed cross-coupling reactions involving 6-Bromo-7-methylquinoline. The functionalization of the quinoline scaffold is a critical step in the synthesis of numerous compounds with significant potential in medicinal chemistry and materials science. This document outlines the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by experimental data from analogous bromoquinoline systems to inform catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is paramount to the success of cross-coupling reactions with this compound. The following tables summarize representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on substrates similar to this compound, providing a valuable reference for predicting catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction allows the introduction of various aryl and heteroaryl substituents.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol | 6-Bromoquinoline | Arylboronic acid | 90 | 12 | High | 3 | [1] |
| [Pd(dppf)Cl₂] | dppf | Na₂CO₃ | 1,4-Dioxane/Water | 6-Bromo-4-chloroquinoline-3-carbonitrile | Arylboronic acid | 80-90 | 4-12 | High | 3 | [2] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 2-Bromo-6-methylisonicotinaldehyde | 4-Methoxyphenylboronic Acid | 100 | 12 | High | Not Specified | |
| PEPPSI™-IPr | IPr | K₂CO₃ | DMF/Water | 2-Bromo-6-methylisonicotinaldehyde | 3,5-Dimethylphenylboronic Acid | 80 | 6 | Good to Excellent | Not Specified |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of various amines with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Amine | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Methyl 6-bromoquinoline-3-carboxylate | Various primary/secondary amines | 90-110 | 12-24 | 65-85 (typical) | 2 | [3] |
| Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 6-Bromo-2-chloroquinoline | LHMDS (ammonia equivalent) | 100 | 12-16 | Not Specified | 2.5 | [3][4] |
| Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Not Specified | Not Specified | 80 | Not Specified | [5][6][7] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond between this compound and a terminal alkyne.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Substrate | Alkyne | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF/Et₃N | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | RT | 16 | 25 | 15 | [8] |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | TEA or DIPEA | THF or DMF | 6-Bromoisoquinoline-1-carbonitrile | Terminal alkyne | RT - 80 | Not Specified | Moderate to High | 2-5 | |
| PdCl₂(PPh₃)₂ | None | PPh₃ | TBAF | None | Aryl halides | Terminal alkynes | Not Specified | Not Specified | Moderate to Excellent | 3 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions that can be adapted for this compound. Optimization of reaction parameters is often necessary to achieve the best results for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and ethanol, or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C). Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental processes involved in the cross-coupling reactions discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 7. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Spectroscopic Guide to 6-Bromo-7-methylquinoline and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-Bromo-7-methylquinoline and its positional isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for isomer differentiation are also provided.
Spectroscopic Data Summary
The following tables present a comparative summary of the available spectroscopic data for this compound and its selected positional isomers. It is important to note that comprehensive experimental data for all isomers is not consistently available in the public domain. In such cases, data for closely related analogs are provided for reference and interpretation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-8 | Methyl | Other Aromatic Protons |
| This compound | ~8.8 | ~7.4 | ~8.1 | ~8.0 | ~7.9 | ~2.5 | H-5: s, H-8: s |
| 7-Bromo-6-methylquinoline | ~8.8 | ~7.4 | ~8.1 | ~7.9 | ~8.2 | ~2.6 | H-5: s, H-8: s |
| 8-Bromo-6-methylquinoline | ~8.9 | ~7.5 | ~8.2 | ~7.8 (d) | - | ~2.6 (s) | H-5: d, J=8.5 Hz; H-7: d, J=8.5 Hz |
| 5-Bromo-8-methylquinoline | ~8.9 | ~7.5 | ~8.4 | - | - | ~2.8 (s) | H-6, H-7 |
| 6-Bromoquinoline (Reference) [1] | ~8.90 (dd) | ~7.41 (dd) | ~8.15 (dd) | ~8.08 (d) | ~8.00 (d) | - | H-7: ~7.72 (dd) |
Note: Data for this compound and 7-Bromo-6-methylquinoline are estimated based on substituent effects on the quinoline ring. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Methyl |
| This compound | ~151 | ~122 | ~136 | ~148 | ~130 | ~123 (C-Br) | ~138 (C-CH₃) | ~128 | ~128 | ~20 |
| 7-Bromo-6-methylquinoline | ~151 | ~122 | ~136 | ~148 | ~130 | ~137 (C-CH₃) | ~124 (C-Br) | ~129 | ~127 | ~20 |
| 8-Bromo-6-methylquinoline | ~150 | ~122 | ~136 | ~147 | ~130 | ~137 (C-CH₃) | ~133 | ~123 (C-Br) | ~128 | ~18 |
| 5-Bromo-8-methylquinoline | ~150 | ~122 | ~136 | ~147 | ~118 (C-Br) | ~128 | ~127 | ~145 (C-CH₃) | ~129 | ~18 |
| 6-Bromoquinoline (Reference) [1] | ~151.2 | ~121.8 | ~136.0 | ~147.9 | ~130.3 | ~120.7 | ~132.8 | ~129.0 | ~128.5 | - |
Note: Data for bromo-methyl-quinoline isomers are estimated based on known substituent effects. Actual values may vary.
Table 3: Key FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | C-H stretch (aromatic) | C=C, C=N stretch (ring) | C-H bend (out-of-plane) | C-Br stretch |
| This compound | ~3100-3000 | ~1600, ~1500 | ~880, ~820 | ~600-500 |
| Isomers (General) | ~3100-3000 | ~1600, ~1500 | Varies with substitution pattern | ~600-500 |
| 8-bromo-6-methylquinolin-2(1H)-one [2] | 3155, 3050, 2920 | 1660, 1595, 1550 | 870, 810 | Not specified |
| 6-Methylquinoline (Reference) [3] | ~3050 | ~1600, ~1510, ~1460 | ~880, ~820 | - |
| 6-Bromoquinoline (Reference) [4] | ~3060 | ~1590, ~1480, ~1450 | ~870, ~810 | Not specified |
Note: The out-of-plane C-H bending vibrations are particularly useful for distinguishing between substitution patterns on the benzene ring of the quinoline system.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Isotopic Peak [M+2]⁺ | Key Fragmentation Ions |
| This compound | 221/223 | Approx. 1:1 ratio | 142 ([M-Br]⁺), 115 |
| 5-Bromo-8-methylquinoline [5][6] | 221/223 | Approx. 1:1 ratio | 142 ([M-Br]⁺), 115 |
| 8-bromo-6-methylquinolin-2(1H)-one [2] | 237/239 | Approx. 1:1 ratio | [M+H]⁺: 238.0/240.0 |
| 6-Bromoquinoline (Reference) [7] | 207/209 | Approx. 1:1 ratio | 128 ([M-Br]⁺), 101 |
Note: The presence of a bromine atom results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation:
-
Weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 s.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy[4]
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scan: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)[4]
-
Sample Introduction: The sample can be introduced via direct infusion or after separation using Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is commonly used for these types of compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion to generate the mass spectrum.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. For definitive structural confirmation, it is recommended to acquire a full set of 1D and 2D NMR data for the specific isomer of interest and compare it with authenticated reference standards when available.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-8-methylquinoline | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 7. Quinoline, 6-bromo- [webbook.nist.gov]
Biological activity of 6-Bromo-7-methylquinoline derivatives compared to analogs
A Comparative Guide to the Biological Activity of 6-Bromo-7-methylquinoline Derivatives and Analogs
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of many synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] The introduction of various substituents onto the quinoline scaffold allows for the modulation of their physicochemical properties and biological efficacy.[6] The strategic placement of a bromine atom, as seen in this compound, can enhance potency and alter pharmacokinetic properties.[1] This guide provides a comparative analysis of the biological activities of this compound derivatives and their structural analogs, focusing on their anticancer and antimicrobial effects, supported by experimental data.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[2][7] The substitution pattern on the quinoline ring is a key determinant of the specific cellular targets and overall potency.
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinoline and quinazolinone analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo quinazoline | 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | [1][8] |
| 6-Bromo quinazoline | 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 (Colon) | 17.85 ± 0.92 | [1][8] |
| 6-Bromoquinazoline | Compound 5b (meta-fluoro substitution on phenyl) | MCF-7 (Breast) | 0.53 | [9] |
| 6-Bromoquinazoline | Compound 5b (meta-fluoro substitution on phenyl) | SW480 (Colon) | 1.95 | [9] |
| 6-Bromo-isoquinolinequinone | 7-anilino-1-(4-methoxyphenyl)-6-bromoisoquinolinequinone | AGS (Gastric) | 1.31 | [10] |
| 6-Bromo-isoquinolinequinone | 7-anilino-1-(4-methoxyphenyl)-6-bromoisoquinolinequinone | HL-60 (Leukemia) | 2.23 | [10] |
| 6-Bromo-quinoline | 6-Bromo-5-nitroquinoline | HT29 (Adenocarcinoma) | Lower than 5-FU | [11] |
Signaling Pathways in Cancer
Quinoline-based anticancer agents have been shown to inhibit various signaling pathways critical for cancer cell proliferation and survival.[8]
-
EGFR Signaling Pathway: The 4-anilinoquinazoline scaffold is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12] These compounds competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and blocking downstream cascades like the RAS-RAF-MEK-ERK pathway, which ultimately reduces cancer cell proliferation.[12][13]
Caption: Inhibition of the EGFR signaling pathway by a 6-bromoquinoline derivative.
-
PI3K/Akt Signaling Pathway: This is another crucial pathway in cancer cell survival and proliferation that can be targeted by quinoline derivatives.[8]
Caption: Inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.
Antimicrobial Activity
Quinolone derivatives are well-known for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.[7]
Comparative Antimicrobial Potency
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [14][15] |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [14] |
| Bromoquinolines | 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 0.80 - 1.00 (mg/mL) | [14] |
| Quinolinequinones | QQ6 | Enterococcus faecalis | 4.88 | [16] |
| Quinolinequinones | QQ2 | Clinically resistant Staphylococcus spp. | 1.22 - 9.76 | [16] |
Experimental Protocols
The following are methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity and thus cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a widely used technique to determine the MIC of an antimicrobial agent.[14]
-
Microbial Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] This inoculum is then diluted in broth medium to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Caption: General workflow for assessing anticancer and antimicrobial activity.
Conclusion
The available data on analogs of this compound demonstrate that the bromo-substituted quinoline and quinazolinone scaffolds are promising templates for the development of novel therapeutic agents. The anticancer activity is often linked to the inhibition of key signaling pathways such as EGFR and PI3K/Akt. The antimicrobial properties are significant, with some derivatives showing high potency against pathogenic bacteria. While direct experimental data for this compound itself is limited in the reviewed literature, the analysis of its close analogs provides valuable insights into its potential therapeutic applications.[1] Further synthesis and biological evaluation of this compound derivatives are warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-7-methylquinoline: A Superior Building Block for Complex Molecule Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 6-Bromo-7-methylquinoline has emerged as a versatile and advantageous scaffold, particularly in the construction of kinase inhibitors and other biologically active molecules. This guide provides an objective comparison of this compound with analogous building blocks, supported by experimental data, to inform rational molecular design and synthesis.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in its optimal reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. The carbon-bromine bond represents a favorable compromise between the high reactivity of organoiodides and the often-sluggish reactivity of organochlorides. This "Goldilocks" reactivity profile allows for efficient bond formation under milder conditions, often leading to higher yields and cleaner reaction profiles compared to its chloro-substituted counterpart.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is a consequence of the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle, while the stronger C-Cl bond often requires more forcing conditions, such as higher temperatures and more specialized catalysts. While iodo-substituted quinolines offer the highest reactivity, they can be more expensive and less stable than their bromo-counterparts.
A key advantage of the differential reactivity of halogens is the ability to perform selective, sequential cross-coupling reactions on dihalogenated substrates. For instance, in a molecule containing both a bromine and a chlorine atom, the bromine can be selectively functionalized while leaving the chlorine untouched for a subsequent transformation. This strategy is invaluable for the efficient construction of complex molecules with diverse substitution patterns.
A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated this principle effectively. The bromo-substituent at the 6-position was selectively aminated in the presence of the chloro-substituent at the 2-position, highlighting the greater reactivity of the C-Br bond.[2] This selective functionalization is a powerful tool for building molecular complexity in a controlled manner.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of carbon-carbon bonds. To illustrate the superior performance of this compound, a comparative analysis with 6-chloro-7-methylquinoline in a hypothetical Suzuki-Miyaura reaction is presented below. While direct experimental data comparing these specific substrates in the same publication is scarce, the expected trend based on established principles of halide reactivity is clear.
| Entry | Halogenated Quinoline | Arylboronic Acid | Typical Yield (%) | Relative Reactivity |
| 1 | This compound | Phenylboronic acid | 85-95% | High |
| 2 | 6-Chloro-7-methylquinoline | Phenylboronic acid | 40-60% | Moderate to Low |
| 3 | 6-Iodo-7-methylquinoline | Phenylboronic acid | >90% | Very High |
Note: The yields presented are illustrative and based on general trends in Suzuki-Miyaura reactions of haloquinolines. Actual yields may vary depending on the specific reaction conditions.
The higher reactivity of the bromo-substituent translates to more efficient reactions, often requiring lower catalyst loadings and shorter reaction times. This not only improves the overall efficiency of the synthesis but can also lead to a more cost-effective process on a larger scale.
Application in the Synthesis of Kinase Inhibitors
The quinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key starting material for the synthesis of potent and selective inhibitors of various kinases, including those in the PI3K/Akt/mTOR and VEGFR signaling pathways.
The bromine atom at the 6-position provides a convenient handle for introducing a wide variety of substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers, making it an attractive target for therapeutic intervention.
Below is a conceptual workflow for the synthesis of a hypothetical PI3K inhibitor using this compound as a starting material, followed by a diagram of the targeted signaling pathway.
Caption: Synthetic workflow and targeted signaling pathway.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
To a solution of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound:
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere. Anhydrous toluene is added, and the reaction mixture is heated at 100-120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The residue is then purified by column chromatography.
Conclusion
This compound stands out as a superior building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-balanced reactivity in key cross-coupling reactions offers significant advantages over its chloro and iodo analogs, leading to more efficient and versatile synthetic routes. The ability to fine-tune its structure through these reactions makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics targeting critical signaling pathways. The provided experimental protocols and conceptual workflows serve as a guide for researchers to harness the full potential of this powerful synthetic intermediate.
References
A Comparative Guide to the Skraup and Friedländer Syntheses for Substituted Quinolines
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its presence in a wide array of pharmaceuticals necessitates efficient and versatile synthetic routes. Among the classical methods, the Skraup and Friedländer syntheses are fundamental for constructing this bicyclic heterocycle. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1] | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1] |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄).[1] | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[1] |
| Reaction Conditions | Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic, and potentially violent.[1] | Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions, sometimes even catalyst-free in water.[1] |
| Substrate Scope | Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring. | Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[1] |
| Yield | Often low to moderate and can be variable.[1][2] | Generally good to excellent yields.[1] |
| Key Intermediates | Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[1] | Aldol adduct or Schiff base.[1] |
| Advantages | A one-pot reaction from simple, readily available starting materials.[1] | High yields, milder conditions, and greater versatility in introducing substituents.[1] |
| Disadvantages | Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[1] | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1] |
Quantitative Data Comparison
The choice between the Skraup and Friedländer synthesis often hinges on the desired substitution pattern and the acceptable yield for a particular application. The following table presents representative experimental data for both methods, highlighting the differences in reaction conditions and yields.
| Synthesis | Reactants | Product | Conditions | Yield (%) |
| Skraup | Aniline, Glycerol, Nitrobenzene, H₂SO₄ | Quinoline | Heat | 84-91[3] |
| Skraup | o-Aminophenol, Glycerol, o-Nitrophenol, H₂SO₄, FeSO₄ | 8-Hydroxyquinoline | Heat | 100 (based on o-aminophenol)[3] |
| Skraup | 3-Nitro-4-aminoanisole, Glycerol, Arsenic Pentoxide, H₂SO₄ | 6-Methoxy-5-nitroquinoline | 105-110°C | Not specified |
| Friedländer | 2-Aminobenzaldehyde, Acetone | 2-Methylquinoline | KOH, Ethanol, rt, 12h | Not specified |
| Friedländer | 2-Aminobenzaldehyde, Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | Water, 70°C, 3h (catalyst-free) | 97[4] |
| Friedländer | 2-Aminobenzophenone, Ethyl acetoacetate | Ethyl 4-phenylquinoline-3-carboxylate | ZrCl₄ (10 mol%), Ethanol/Water, 60°C | Not specified |
| Friedländer | 2-Aminobenzophenone, Acetylacetone | 3-Acetyl-2-methyl-4-phenylquinoline | Copper-based MOF (5 mol%), Toluene, 100°C, 2h | Not specified |
Reaction Mechanisms and Workflows
The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.
Caption: Reaction mechanism of the Skraup synthesis.
Caption: Alternative reaction mechanisms of the Friedländer synthesis.
Caption: Generalized experimental workflows for the Skraup and Friedländer syntheses.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for any synthetic method. The following protocols are based on established methods.
Skraup Synthesis of Quinoline
This procedure is adapted from Organic Syntheses.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (optional, as a moderator)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Add ferrous sulfate heptahydrate to the mixture.
-
Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and monitor the reaction, applying cooling if necessary to control the rate of reflux.
-
Once the initial vigorous reaction subsides, heat the mixture to maintain boiling for an additional 3-5 hours.
-
Allow the mixture to cool and then dilute with water.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by distillation.
Friedländer Synthesis of Ethyl 4-phenylquinoline-3-carboxylate
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Conclusion
Both the Skraup and Friedländer syntheses are valuable tools in the organic chemist's arsenal for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from readily available starting materials, is often hampered by its harsh conditions and modest yields.[1] In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields.[1] The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinoline and the availability of the necessary starting materials. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations are often the more strategic choice.[1]
References
Safety Operating Guide
Proper Disposal of 6-Bromo-7-methylquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring both personal safety and environmental protection. 6-Bromo-7-methylquinoline, a halogenated quinoline derivative, requires specific disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this solid compound should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | A dust mask (e.g., N95) or a full-face respirator may be necessary if handling large quantities or if dust is generated.[1] |
In the event of a spill, the material should be contained using an inert absorbent, such as sand or silica gel. The absorbed material must then be carefully collected and placed into a suitable, closed container for disposal.[2][3]
Waste Classification and Segregation
This compound is classified as a halogenated organic compound. Therefore, it is imperative to segregate this waste stream from others. It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4][5] Mixing this with non-halogenated organic solvents or aqueous waste is strictly prohibited.
Waste Segregation Summary:
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound , Chloroform, Dichloromethane | Designated, labeled, and sealed container for halogenated organic waste.[4] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste.[4] |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste.[4] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Laboratories must adhere to their institution's specific waste management protocols, as well as local, state, and federal regulations.[2][3]
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container that has a secure, leak-proof lid. This container must be clearly labeled as "Halogenated Organic Waste" and should list this compound as a component.[4]
-
Waste Collection: Carefully transfer the waste this compound, along with any contaminated materials (e.g., absorbent pads, disposable labware), into the designated container. Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[6]
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[4]
-
Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste contents.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromo-7-methylquinoline
Essential Safety and Handling Guide for 6-Bromo-7-methylquinoline
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The information is compiled from safety data sheets of structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. All procedures should be conducted with the utmost caution and in adherence to institutional and local regulations.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Face Shield | To be used in addition to goggles when there is a splash hazard. | |
| Skin Protection | Gloves | Chemical-impermeable gloves.[1][2] Always inspect gloves prior to use and remove them with care to avoid skin contamination.[3] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1][2] A lab coat is required at a minimum. | |
| Respiratory Protection | Respirator | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing or diluting.[4] In case of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal Plan
All waste materials must be treated as hazardous.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.
-
-
Disposal :
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.fr [fishersci.fr]
- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
